Tetraacetylphytosphingosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13018-48-9 |
|---|---|
Molecular Formula |
C26H47NO7 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[(2S,3S,4R)-2-acetamido-3,4-diacetyloxyoctadecyl] acetate |
InChI |
InChI=1S/C26H47NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25(33-22(4)30)26(34-23(5)31)24(27-20(2)28)19-32-21(3)29/h24-26H,6-19H2,1-5H3,(H,27,28)/t24-,25+,26-/m0/s1 |
InChI Key |
SGTYQWGEVAMVKB-NXCFDTQHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Tetraacetylphytosphingosine: A Deep Dive into its Biological Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetylphytosphingosine (TAPS) is an acetylated derivative of phytosphingosine, a bioactive sphingolipid naturally present in various organisms, including yeast and plants.[1][2] While phytosphingosine itself has known roles in skin barrier function and antimicrobial activity, its acetylated form, TAPS, has emerged as a molecule with distinct and potent biological activities.[1][3] This technical guide provides a comprehensive overview of the known biological functions of TAPS, with a focus on its anti-angiogenic and pro-apoptotic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.
Core Biological Functions of this compound
Current research has elucidated two primary areas of biological activity for TAPS: the inhibition of angiogenesis and the induction of apoptosis. These functions are primarily mediated through its influence on key cellular signaling pathways.
Inhibition of Angiogenesis
TAPS has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[2] This inhibitory action is critical in pathological conditions where excessive angiogenesis is a contributing factor, such as cancer, psoriasis, and arthritis.[4] The anti-angiogenic effects of TAPS are mediated through the following mechanisms:
-
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway: TAPS has been shown to suppress the VEGF-induced phosphorylation of key kinases in the MAPK pathway, specifically p42/44 extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[2][5] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and migration, all of which are essential for angiogenesis.
-
Reduction of Intracellular Calcium Levels: TAPS effectively abolishes the increase in intracellular calcium concentration induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2][5] Calcium signaling is a critical component of many cellular processes, including endothelial cell migration and tube formation.
Induction of Apoptosis
Beyond its anti-angiogenic properties, TAPS has been demonstrated to induce apoptosis, or programmed cell death, in human keratinocyte cells (HaCaT).[5][4] This pro-apoptotic activity is particularly relevant in the context of hyperproliferative skin diseases. The key mechanisms include:
-
Regulation of Bcl-2 Family Proteins: TAPS modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to regulate the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[4]
-
Caspase Activation: The induction of apoptosis by TAPS involves the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[4]
Quantitative Data on the Biological Activity of this compound
The following table summarizes the available quantitative data on the biological effects of this compound from various in vitro studies.
| Biological Effect | Cell Line | TAPS Concentration | Observed Effect | Reference |
| Inhibition of Angiogenesis | HUVEC | 5 µM | Markedly decreased VEGF-induced chemotactic migration and capillary-like tube formation. | |
| Induction of Apoptosis | HaCaT | Not Specified | Time- and dose-dependent induction of apoptosis. | |
| Apoptosis Induction (Time Course) | HaCaT | Not Specified | Apoptosis detected at 0.5 h (13%), increased to 19% at 2 h, and peaked at 38% at 4 h. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: TAPS Anti-Angiogenic Signaling Pathway.
Caption: TAPS-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Angiogenesis Assays.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature to assess the biological functions of this compound.
HUVEC Chemotactic Migration Assay
This assay is used to evaluate the effect of TAPS on the directional migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant, such as VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
VEGF
-
This compound (TAPS)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Resuspend the starved HUVECs in serum-free medium containing various concentrations of TAPS.
-
Add 100 µl of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µl of serum-free medium containing VEGF (e.g., 20 ng/ml) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a suitable dye (e.g., Calcein AM).
-
Quantify the migrated cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a microscope.
In Vitro Angiogenesis Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix in the presence of TAPS.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
VEGF
-
TAPS
-
Calcein AM
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a 96-well plate with 50 µl of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel®.
-
Treat the cells with various concentrations of TAPS in the presence of VEGF (e.g., 20 ng/ml).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
After incubation, stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Caspase Activation Assay
This assay measures the activity of caspases, key executioners of apoptosis, in HaCaT cells treated with TAPS.
Materials:
-
HaCaT cells
-
Cell culture medium
-
TAPS
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AMC)
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of TAPS for different time points.
-
Lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents, including active caspases.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity.
Bax/Bcl-2 Expression Analysis (Western Blotting)
This method is used to determine the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2 in HaCaT cells following treatment with TAPS and UVB irradiation.
Materials:
-
HaCaT cells
-
Cell culture medium
-
TAPS
-
UVB light source
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells and treat them with TAPS and/or expose them to UVB radiation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Bax and Bcl-2.
Measurement of Intracellular Calcium Concentration
This protocol describes how to measure changes in intracellular calcium levels in response to stimuli in the presence of TAPS using a fluorescent calcium indicator.
Materials:
-
HUVECs or other relevant cell types
-
Cell culture medium
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
VEGF
-
TAPS
-
Fluorescence microscope or plate reader with dual-wavelength excitation/emission capabilities
Procedure:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with TAPS for a designated period.
-
Mount the coverslip on a perfusion chamber or place the plate in the reader.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with VEGF.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
Conclusion and Future Directions
This compound has demonstrated significant potential as a bioactive molecule with potent anti-angiogenic and pro-apoptotic properties. Its ability to modulate key signaling pathways, including the MAPK and calcium signaling pathways, as well as the intrinsic apoptotic pathway, makes it a compelling candidate for further investigation in the context of diseases characterized by excessive angiogenesis and cellular hyperproliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action and therapeutic applications of TAPS. Future research should focus on in vivo studies to validate the in vitro findings, as well as on elucidating the full spectrum of its molecular targets and signaling interactions. Such efforts will be crucial in translating the promising preclinical data into tangible therapeutic strategies for a range of human diseases.
References
- 1. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tetraacetylphytosphingosine: A Technical Guide to its Role as a Ceramide Precursor for Researchers and Drug Development Professionals
Abstract
Ceramides are integral sphingolipids within the stratum corneum, playing a critical role in maintaining the skin's barrier function and modulating cellular signaling pathways. The limited availability of natural phytosphingosine, a key building block for many ceramides, presents a significant challenge for their large-scale production. Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of phytosphingosine, has emerged as a pivotal precursor, offering a stable and efficient route to synthesizing skin-identical ceramides. Primarily produced via fermentation by the yeast Wickerhamomyces ciferrii, TAPS can be readily converted to phytosphingosine and subsequently acylated to form various ceramide species. This guide provides an in-depth technical overview of TAPS, covering its biosynthesis, conversion to ceramides, supporting experimental data, and relevant methodologies for researchers and professionals in drug development and cosmetology.
Introduction: The Significance of Ceramides and the Role of TAPS
Ceramides are N-acylated sphingoid bases that are essential components of the epidermal lipid matrix.[1] They are crucial for the skin's water permeability barrier, preventing transepidermal water loss and protecting against environmental insults.[2] Beyond their structural role, ceramides act as second messengers in the sphingomyelin signaling pathway, influencing critical cellular processes such as apoptosis, inflammation, and cell differentiation.[3][4]
The synthesis of specific ceramides, particularly those based on phytosphingosine, is often hampered by the low concentrations of phytosphingosine found in plant sources.[3][5] Chemical synthesis is complex due to the presence of multiple chiral centers.[6] this compound (TAPS) provides a robust solution to this challenge. It serves as a stable, fermentatively-produced intermediate that can be efficiently converted into phytosphingosine with the correct stereochemistry for producing skin-identical ceramides.[7][8] TAPS itself also exhibits biological activities, including antioxidant, moisturizing, and anti-inflammatory properties.[3]
Biosynthesis of this compound (TAPS)
The only known microorganism capable of naturally secreting TAPS is the non-conventional yeast Wickerhamomyces ciferrii (also known as Pichia ciferrii).[3][5][9] This makes fermentation the primary method for industrial TAPS production.[9] The biosynthetic pathway in W. ciferrii is a specialized branch of sphingolipid metabolism.
The process begins with the condensation of serine and palmitoyl-CoA, catalyzed by the serine-palmitoyltransferase (SPT) complex.[9][10] This is followed by a series of enzymatic reactions leading to phytosphingosine, which is then uniquely acetylated in W. ciferrii to produce TAPS.[10][11]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0695167A1 - Cosmetic composition containing ceramide precursors - Google Patents [patents.google.com]
- 3. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Tetraacetylphytosphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetylphytosphingosine (TAPS), a derivative of the naturally occurring sphingolipid phytosphingosine, is emerging as a compound of significant interest within the pharmaceutical and cosmetic industries due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of TAPS's anti-inflammatory mechanisms, drawing from available preclinical research. It aims to furnish researchers, scientists, and drug development professionals with a detailed summary of its effects on key signaling pathways, quantitative data from in vitro and in vivo studies where available, and a description of relevant experimental methodologies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including dermatitis, psoriasis, and acne vulgaris.[1] Sphingolipids, a class of lipids containing a backbone of sphingoid bases, are increasingly recognized for their roles in cell signaling and modulation of inflammatory processes.[2] this compound (TAPS) is the acetylated form of phytosphingosine, a sphingolipid found in the stratum corneum of the skin.[1][3] This acetylation enhances its solubility and stability, making it a more viable candidate for formulation in therapeutic and cosmetic products.[4] This guide synthesizes the existing data on the anti-inflammatory properties of TAPS and its precursor, phytosphingosine, to provide a detailed technical resource.
Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways
Current research indicates that the anti-inflammatory effects of TAPS and its derivatives are mediated through the modulation of several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[5]
Studies on phytosphingosine derivatives have demonstrated their ability to inhibit this pathway.[6][7] Phytosphingosine has been shown to suppress the nuclear migration of NF-κB and the degradation of IκBα, thereby preventing the transcription of downstream inflammatory mediators.[6] While direct quantitative data for TAPS is limited in the available literature, the activity of its parent compound strongly suggests a similar mechanism of action.
Caption: Inhibition of the NF-κB signaling pathway by TAPS.
Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in transducing extracellular signals into cellular responses, including inflammation.[8]
Research has shown that TAPS can suppress the phosphorylation of p42/44 ERK and JNK induced by vascular endothelial growth factor (VEGF).[9] This inhibition of MAPK activation is a key mechanism by which TAPS may exert its anti-inflammatory and anti-angiogenic effects. Phytosphingosine has also been demonstrated to inhibit the p38, ERK, and JNK signaling pathways.[6]
Caption: Attenuation of the MAPK signaling pathway by TAPS.
Quantitative Data on Anti-inflammatory Effects
While the qualitative effects of TAPS and its derivatives on inflammatory pathways are documented, specific quantitative data such as IC50 values and detailed dose-response relationships for TAPS are not extensively available in the public domain literature. The following tables summarize the available quantitative information for phytosphingosine (PHS), the parent compound of TAPS.
Table 1: In Vitro Effects of Phytosphingosine (PHS) on Inflammatory Markers
| Cell Line | Stimulant | PHS Concentration | Measured Marker | Result | Reference |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | iNOS mRNA | Suppression | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | COX-2 mRNA | Suppression | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | NO Production | Suppression | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | PGE2 Production | Suppression | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-6 | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-10 | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-27 p28/IL-30 | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IP-10 | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | I-TAC | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | MCP-5 | Decrease | [6] |
| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | TIMP-1 | Decrease | [6] |
| HaCaT | TNF-α/IFN-γ | Not Specified | TARC Production | Reduction | [6] |
| HaCaT | TNF-α/IFN-γ | Not Specified | IL-6 Production | Reduction | [6] |
| HaCaT | TNF-α/IFN-γ | Not Specified | IL-8 Production | Reduction | [6] |
Table 2: In Vivo Effects of Phytosphingosine Derivatives
| Animal Model | Condition | Compound | Effect | Reference |
| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Decreased ear swelling | [10] |
| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Suppressed mRNA levels of Th17 cytokines (CXCL1, CCL17, CCL20, IL-17A, IL-22) | [10] |
| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Suppressed mRNA levels of pro-inflammatory mediators (IL-1α, IL-1β, IL-6, INF-γ, TNF-α) | [10] |
| Hairless Mouse | TPA-induced inflammatory epidermal hyperplasia | Phytosphingosine | Inhibition of hyperplasia | [6][11] |
Experimental Protocols
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of TAPS on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology Outline:
-
Cell Culture and Treatment: Plate suitable cells (e.g., RAW264.7 macrophages or HaCaT keratinocytes) on coverslips. Pre-treat cells with varying concentrations of TAPS for a specified duration, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of translocation.
Caption: Experimental workflow for NF-κB nuclear translocation assay.
MAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of TAPS on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).
Methodology Outline:
-
Cell Culture and Treatment: Culture cells to confluency and serum-starve overnight. Treat with TAPS at various concentrations for a defined period, followed by stimulation with a growth factor (e.g., VEGF) or inflammatory agent.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Subsequently, strip the membranes and re-probe with antibodies for the total forms of these proteins to serve as loading controls.
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
References
- 1. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real time quantitative PCR analysis and correlation of COX-1 and COX-2 enzymes in inflamed dental pulps following administration of three different NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal … [ouci.dntb.gov.ua]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. mdpi.com [mdpi.com]
- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Tetraacetylphytosphingosine (TAPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the bioactive sphingolipid phytosphingosine, has garnered significant attention in the pharmaceutical and cosmetic industries. Primarily produced via fermentation by the yeast Wickerhamomyces ciferrii, TAPS serves as a stable precursor to phytosphingosine and ceramides, crucial components for maintaining skin barrier function.[1] This technical guide provides an in-depth overview of the discovery of TAPS, its biosynthesis, and the methodologies for its synthesis and analysis. The document details experimental protocols for fermentation, extraction, and conversion to phytosphingosine, presents quantitative data in a structured format, and visualizes the biosynthetic pathway and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of novel therapeutics and advanced skincare formulations.
Discovery and Significance
The journey of this compound (TAPS) began with the isolation of a yeast strain, now known as Wickerhamomyces ciferrii (previously classified as Hansenula ciferrii or Pichia ciferrii), which was observed to secrete a crystalline substance into its culture medium. This substance was later identified as TAPS, the tetra-acetylated form of phytosphingosine.[2]
Phytosphingosine itself is a critical sphingolipid, playing a vital role in cellular processes and as a structural component of ceramides in the skin's stratum corneum. However, its direct extraction from natural sources is challenging, and chemical synthesis is complex. TAPS, being the major extracellular product of W. ciferrii fermentation, presents a more viable and scalable route to obtaining phytosphingosine through a subsequent deacetylation step.[1][2]
Beyond its role as a precursor, TAPS itself exhibits biological activities, including anti-inflammatory, antioxidant, and apoptosis-inducing effects, making it a molecule of interest for direct therapeutic and cosmetic applications.[1]
Biosynthesis of this compound in Wickerhamomyces ciferrii
The production of TAPS in W. ciferrii is a multi-step enzymatic process that begins with the condensation of L-serine and palmitoyl-CoA. The key steps in the biosynthetic pathway are outlined below.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound in W. ciferrii.
The biosynthesis commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step. The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (encoded by the TSC10 gene).[1] Subsequently, dihydrosphingosine is hydroxylated to form phytosphingosine by sphingolipid C4-hydroxylase (encoded by the SYR2 gene).[1] The final steps involve the sequential acetylation of phytosphingosine. The acetyltransferase Sli1p catalyzes the formation of triacetylphytosphingosine, which is then further acetylated by Atf2p to yield the final product, this compound (TAPS).[1]
Synthesis and Purification of TAPS
The primary method for TAPS production is microbial fermentation using high-yielding strains of Wickerhamomyces ciferrii.
Fermentation Protocol
A typical fermentation protocol involves the cultivation of W. ciferrii in a nutrient-rich medium under controlled conditions to maximize TAPS secretion.
Experimental Workflow for TAPS Fermentation
Caption: General workflow for the production and purification of TAPS.
Media Composition:
-
YMgI Medium:
-
Yeast Extract: 2 g/L
-
Malt Extract: 2 g/L
-
Peptone: 7 g/L
-
Glycerol: 10 g/L[3]
-
Fermentation Conditions:
-
Temperature: 25-30°C
-
Agitation: 180-250 rpm
-
Mode: Batch or fed-batch fermentation can be employed. Fed-batch strategies with the addition of a non-fermentable carbon source like glycerol have been shown to increase TAPS yields.[4]
Extraction and Purification Protocol
TAPS is secreted into the fermentation broth, from which it can be extracted and purified.
-
Cell Separation: The fermentation broth is centrifuged or filtered to separate the yeast cells from the supernatant containing TAPS.
-
Solvent Extraction: TAPS is extracted from the supernatant using an organic solvent. Chloroform has been reported for this purpose.[5]
-
The culture supernatant is mixed with an equal volume of chloroform.
-
The mixture is vigorously agitated and then allowed to separate.
-
The organic phase containing TAPS is collected.
-
The solvent is evaporated under reduced pressure to yield crude TAPS.
-
-
Purification: The crude TAPS can be further purified by recrystallization from a suitable solvent or by chromatographic techniques if higher purity is required.
Conversion of TAPS to Phytosphingosine
TAPS can be readily converted to its biologically active precursor, phytosphingosine, through deacetylation.
Deacetylation Protocol
Base-catalyzed hydrolysis is a common method for the deacetylation of TAPS.[4]
-
Reaction Setup: Dissolve crude or purified TAPS in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Base Addition: Add potassium hydroxide (KOH) to the solution.
-
Hydrolysis: Reflux the mixture for several hours (e.g., 5 hours) to ensure complete deacetylation.
-
Work-up:
-
Remove the solvent under vacuum.
-
Extract the resulting phytosphingosine into an organic solvent such as diethyl ether.
-
Wash the organic phase with water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain phytosphingosine.
-
Quantitative Data
The production of TAPS is highly dependent on the strain of W. ciferrii and the fermentation conditions.
| Parameter | Value | Reference |
| TAPS Production (Batch Fermentation) | ||
| Wild-Type W. ciferrii | 1.7 g/L | [3] |
| Mutant Strain 736 | 9.1 g/L | [3] |
| TAPS Production (Fed-Batch Fermentation) | ||
| Mutant Strain 736 | 17.7 g/L | [3] |
| Genetically Engineered Strain | ~2 g/L | [6] |
| Deacetylation Yield | ||
| Phytosphingosine from TAPS | 81% | [4] |
| Physical Properties | ||
| Molecular Weight | 485.65 g/mol | |
| Melting Point | 46 °C | |
| Solubility | Soluble in ethanol and DMSO | [7] |
Analytical Methods
The analysis of TAPS is crucial for monitoring production and ensuring purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification of TAPS in fermentation broths and purified samples. A reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid and simple method for the qualitative analysis of TAPS during fermentation and purification.
-
Mass Spectrometry (MS): MS is used for the identification and structural confirmation of TAPS. Electrospray ionization (ESI) is a suitable ionization technique. The fragmentation pattern can provide information about the fatty acid chain length and the acetate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of TAPS, confirming the presence and position of the acetyl groups and the stereochemistry of the phytosphingosine backbone.
Signaling and Biological Activity
While TAPS is primarily valued as a precursor to phytosphingosine and ceramides, it also possesses intrinsic biological activity.
Direct Effects of TAPS
-
Anti-inflammatory and Antioxidant Properties: TAPS has demonstrated anti-inflammatory and antioxidant effects, which are beneficial for skincare applications.[1]
-
Induction of Apoptosis: TAPS has been shown to induce apoptosis in human keratinocyte cells (HaCaT).
-
Inhibition of Angiogenesis: TAPS can inhibit angiogenesis through the MAPK pathway.
Role as a Precursor
The primary biological significance of TAPS lies in its conversion to phytosphingosine and subsequently to ceramides. Ceramides are essential for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Phytosphingosine itself has antimicrobial and anti-inflammatory properties.[1]
Logical Relationship of TAPS and its Derivatives in Skin Health
Caption: Relationship between TAPS, its derivatives, and skin barrier function.
Conclusion
This compound is a key biomolecule with significant potential in the pharmaceutical and cosmetic industries. Its efficient production through fermentation of Wickerhamomyces ciferrii provides a sustainable source of phytosphingosine and ceramides. This technical guide has provided a comprehensive overview of the discovery, synthesis, and analysis of TAPS, offering valuable protocols and data for researchers and developers in the field. Further research into optimizing fermentation processes, developing more efficient purification strategies, and elucidating the direct biological activities of TAPS will undoubtedly expand its applications in human health and wellness.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the Fatty Acid Profile, Morphology, and this compound-Forming Capability Between Wild-Type and Mutant Wickerhamomyces ciferrii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 5. A novel fluorescein sodium-based screening platform for the identification of sphingoid base-producing Wickerhamomyces ciferrii mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]
An In-depth Technical Guide to Tetraacetylphytosphingosine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the naturally occurring sphingolipid phytosphingosine, has emerged as a molecule of significant interest in cellular signaling and drug development. Primarily known as a stable precursor for the synthesis of ceramides, TAPS itself exhibits potent biological activities, including anti-angiogenic, pro-apoptotic, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by TAPS, presenting key quantitative data, detailed experimental protocols for cited studies, and visual diagrams of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals investigating the therapeutic potential of TAPS.
Introduction
Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules in a variety of cellular processes. Phytosphingosine, a bioactive sphingoid base, is a key precursor in the synthesis of ceramides, which are essential for maintaining the skin barrier and are involved in signaling pathways regulating cell growth, differentiation, and apoptosis.[1] this compound (TAPS) is a synthetically stable and cell-permeable derivative of phytosphingosine, making it an ideal compound for research and potential therapeutic applications.[1][2] TAPS is primarily produced through fermentation by the yeast Wickerhamomyces ciferrii. Beyond its role as a ceramide precursor, TAPS has been shown to directly influence critical cellular signaling cascades, positioning it as a molecule with intrinsic therapeutic value. This guide will delve into the known signaling pathways affected by TAPS, with a focus on angiogenesis, apoptosis, and inflammation.
Anti-Angiogenic Signaling Pathways of TAPS
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth and metastasis. TAPS has been demonstrated to be a potent inhibitor of angiogenesis, primarily by interfering with the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[3]
Inhibition of the MAPK/ERK and JNK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) are important members of the MAPK family. In the context of angiogenesis, VEGF stimulation of endothelial cells leads to the phosphorylation and activation of ERK and JNK, which in turn promotes endothelial cell migration and tube formation.
Studies have shown that TAPS effectively suppresses the VEGF-induced phosphorylation of p42/44 ERK and JNK in Human Umbilical Vein Endothelial Cells (HUVECs).[3] This inhibition of MAPK signaling is a central mechanism of TAPS's anti-angiogenic activity.
Attenuation of Intracellular Calcium Signaling
Intracellular calcium (Ca2+) acts as a ubiquitous second messenger in numerous signaling pathways, including those that regulate angiogenesis. VEGF binding to its receptor on endothelial cells triggers an increase in intracellular calcium levels, which is essential for downstream signaling events leading to cell migration and proliferation. TAPS has been observed to abolish the VEGF-induced increase in intracellular calcium in HUVECs, further contributing to its anti-angiogenic effects.[3]
Quantitative Data: Anti-Angiogenic Effects of TAPS
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Chemotactic Migration | HUVEC | TAPS + VEGF | 5 µM | Marked decrease in VEGF-induced migration | [3] |
| Capillary-like Tube Formation | HUVEC | TAPS + VEGF | 5 µM | Marked decrease in VEGF-induced tube formation | [3] |
| p42/44 ERK Phosphorylation | HUVEC | TAPS + VEGF | Not specified | Suppression of VEGF-induced phosphorylation | [3] |
| JNK Phosphorylation | HUVEC | TAPS + VEGF | Not specified | Suppression of VEGF-induced phosphorylation | [3] |
| Intracellular Calcium Increase | HUVEC | TAPS + VEGF | Not specified | Abolished VEGF-induced increase | [3] |
Signaling Pathway Diagram
Pro-Apoptotic Signaling Pathways of TAPS
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. TAPS has been shown to induce apoptosis in human keratinocyte (HaCaT) cells, particularly in synergy with UVB irradiation.[2]
Caspase Activation Cascade
Caspases are a family of cysteine proteases that are central executioners of apoptosis. TAPS treatment, especially in combination with UVB, leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3) in HaCaT cells.[2]
Regulation of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines the cell's fate. TAPS co-treatment with UVB synergistically increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2 in HaCaT cells.[2] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.
Induction of G2 Cell Cycle Arrest
The cell cycle is tightly regulated to ensure proper cell division. TAPS has been shown to induce cell cycle arrest at the G2 phase in HaCaT cells, which precedes the onset of apoptosis.[4]
Quantitative Data: Pro-Apoptotic Effects of TAPS
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Cytotoxicity | HaCaT | TAPS + UVB (10 mJ/cm²) | 10 µM | Synergistically enhanced cytotoxicity and apoptosis | [2] |
| Cleaved Caspase-3 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |
| Cleaved Caspase-8 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |
| Cleaved Caspase-9 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |
| Bax Expression | HaCaT | TAPS + UVB | 10 µM | Increased expression | [2] |
| Bcl-2 Expression | HaCaT | TAPS + UVB | 10 µM | Decreased expression | [2] |
Signaling Pathway Diagram
Potential Anti-Inflammatory Signaling Pathways of TAPS
While direct studies on the anti-inflammatory signaling of TAPS are limited, research on its precursor, phytosphingosine, provides strong indications of its potential mechanisms. Phytosphingosine has been shown to ameliorate skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways in keratinocytes.[5] Given that TAPS is a derivative of phytosphingosine, it is plausible that it exerts similar anti-inflammatory effects.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate gene transcription. Phytosphingosine has been shown to inhibit the activation and nuclear translocation of NF-κB in keratinocytes, thereby reducing the expression of inflammatory mediators.[5]
Modulation of the JAK/STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in inflammation, particularly in response to cytokine stimulation. Phytosphingosine derivatives have been found to suppress the phosphorylation of STAT proteins, which is a key step in the activation of this pathway.[5]
Signaling Pathway Diagram
Experimental Protocols
Western Blot Analysis of Phosphorylated ERK in HUVECs
This protocol is adapted for the analysis of VEGF-induced ERK phosphorylation in HUVECs and its inhibition by TAPS.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
TAPS (in appropriate solvent, e.g., DMSO)
-
Recombinant Human VEGF
-
Phosphatase Inhibitor Cocktail
-
Protease Inhibitor Cocktail
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-treat cells with TAPS (e.g., 5 µM) or vehicle control for 1 hour. Stimulate the cells with VEGF (e.g., 20 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against phospho-ERK (1:1000 dilution in 5% BSA/TBST) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the total ERK antibody to confirm equal protein loading.
TUNEL Assay for Apoptosis in HaCaT Cells
This protocol is for the detection of apoptosis in HaCaT cells treated with TAPS and/or UVB, using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
TAPS
-
UVB light source
-
TUNEL Assay Kit (containing TdT enzyme, BrdUTP, and anti-BrdU-FITC antibody)
-
Propidium Iodide (PI) for counterstaining
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells on glass coverslips to 60-70% confluency. Treat the cells with TAPS (e.g., 10 µM) or vehicle control. After a designated time, expose the cells to UVB radiation (e.g., 10 mJ/cm²). Incubate for a further 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture (TdT enzyme and BrdUTP) in a humidified chamber at 37°C for 60 minutes.
-
Antibody Staining: Wash the cells and incubate with the anti-BrdU-FITC antibody solution for 30 minutes at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain with PI. Mount the coverslips onto microscope slides.
-
Microscopy: Analyze the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained red with PI.
Experimental Workflow Diagram
Conclusion
This compound is a multifaceted signaling molecule with significant potential in therapeutic development. Its ability to inhibit angiogenesis through the MAPK and calcium signaling pathways, induce apoptosis via caspase activation and Bcl-2 family regulation, and potentially mitigate inflammation through the NF-κB and JAK/STAT pathways highlights its promise in oncology and dermatology. This technical guide provides a foundational understanding of the core signaling pathways of TAPS, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate molecular mechanisms of TAPS and to translate these findings into clinical applications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Potentiation of UVB-induced apoptosis by novel phytosphingosine derivative, tetraacetyl phytosphingosine in HaCaT cell and mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
The Cellular Journey of Tetraacetylphytosphingosine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the sphingoid base phytosphingosine, is a key precursor in the synthesis of ceramides, essential lipid molecules for skin barrier function and cellular signaling.[1][2] Primarily produced via fermentation of the yeast Wickerhamomyces ciferrii, TAPS is gaining significant attention in the cosmetic and pharmaceutical industries for its potential therapeutic applications, including skin health, anti-inflammatory effects, and as an anti-angiogenic agent.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of TAPS, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and development in this field.
Cellular Uptake of this compound
While the biosynthesis of TAPS in yeast is well-documented, the precise mechanisms governing its uptake into mammalian cells are still an area of active investigation. However, evidence from cosmetic and dermatological studies suggests that topically applied TAPS can penetrate the stratum corneum and influence cellular processes.[5] The uptake of lipophilic molecules like TAPS across the plasma membrane can occur through various mechanisms, including passive diffusion and endocytic pathways.[6][7][8]
Putative Mechanisms of Cellular Entry
Given its lipid-soluble nature, TAPS may enter cells via passive diffusion, moving across the cell membrane down its concentration gradient.[8] Additionally, endocytosis, a process where the cell engulfs extracellular material, represents another potential route.[6][9] The specific endocytic pathway, whether it be clathrin-mediated, caveolae-mediated, or macropinocytosis, would likely depend on the cell type and the formulation of the TAPS delivery system.[7][9]
Further research is required to elucidate the specific transporters or membrane domains involved in TAPS uptake and to quantify the kinetics of this process in different cell types relevant to drug development, such as keratinocytes, fibroblasts, and endothelial cells.
Intracellular Metabolism and Signaling Pathways
Once inside the cell, TAPS is believed to undergo deacetylation to yield phytosphingosine, a critical precursor for the synthesis of ceramides and other complex sphingolipids.[1][10]
Metabolic Conversion to Phytosphingosine and Ceramides
The primary metabolic fate of intracellular TAPS is its hydrolysis by cellular esterases or deacetylases, which remove the four acetyl groups to release phytosphingosine. Phytosphingosine then serves as a backbone for the synthesis of phytoceramides through the action of ceramide synthases, which attach a fatty acid chain.[1][10] These ceramides are integral components of the epidermal permeability barrier and are also involved in various signaling cascades.[1][11]
A simplified workflow for the intracellular processing of TAPS is presented below:
Caption: Intracellular processing of TAPS to form phytoceramides.
Involvement in Signaling Pathways
Emerging evidence suggests that TAPS and its metabolites can modulate cellular signaling pathways. TAPS has been shown to inhibit angiogenesis by suppressing the mitogen-activated protein kinase (MAPK) pathway and reducing intracellular calcium levels.[3] As precursors to ceramides, TAPS can indirectly influence the sphingomyelin signaling pathway, which plays a role in apoptosis, cell cycle arrest, and inflammation.[1][12]
The proposed signaling cascade influenced by TAPS is depicted below:
Caption: TAPS modulation of cellular signaling pathways.
Quantitative Data
Quantitative data on the cellular uptake and metabolism of TAPS is primarily focused on its production in yeast. The following tables summarize key production metrics from various studies, which can serve as a reference for the availability and production scalability of TAPS for research and development purposes.
Table 1: TAPS Production in Wild-Type and Mutant Wickerhamomyces ciferrii
| Strain | Fermentation Type | TAPS Titer (g/L) | TAPS Yield (mg-TAPS/g-DCW) | Reference |
| Wild-Type | Batch | 1.7 | 52.2 | [13] |
| Mutant 736 | Batch | 9.1 | 218.7 | [13][14] |
| Mutant 736 | Fed-Batch | 17.7 | 259.6 | [13] |
| Haploid F-60-10 | Batch (Glucose) | 0.233 | 15 (mg/g yeast solids) | [1][15] |
| Haploid F-60-10 | Fed-Batch (Glycerol) | 2.1 | N/A | [1] |
DCW: Dry Cell Weight
Table 2: TAPS Production in Genetically Engineered Pichia ciferrii
| Genetic Modification | TAPS Yield (mg/g cdw) | Fold Increase vs. Parental | Reference |
| Deletion of SHM1, SHM2, CHA1 | 65 | 3 | [16] |
| Deletion of PcLCB4 | Further 78% increase | - | [16] |
| Overexpression of Lcb1, Lcb2 + Deletion of ORM12 | 178 | - | [16] |
| Above + Overexpression of Syr2 | 199 | - | [16] |
| Overexpression of LCB1, LCB2, SYR2 + Deletion of LCB4 (High-density fermentation) | 20 g/L (titer) | - | [17] |
cdw: cell dry weight
Experimental Protocols
Detailed experimental protocols for specifically studying TAPS cellular uptake and metabolism are not widely published. The following are generalized protocols that can be adapted for this purpose.
Protocol for Quantifying Cellular Uptake of TAPS using HPLC
This protocol describes a method to quantify the amount of TAPS taken up by cultured cells.
-
Cell Culture: Plate cells (e.g., HaCaT keratinocytes, HUVECs) in 6-well plates and grow to 80-90% confluency.
-
TAPS Treatment: Prepare a stock solution of TAPS in a suitable solvent (e.g., ethanol).[18] Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the TAPS-containing medium. Incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular TAPS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Lipid Extraction: Perform a lipid extraction from the cell lysate using a modified Bligh-Dyer method. Briefly, add a chloroform:methanol (2:1, v/v) mixture to the lysate, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Sample Preparation: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase.
-
HPLC Analysis: Analyze the extracted lipids using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer).[18]
-
Quantification: Create a standard curve using known concentrations of a TAPS standard. Quantify the amount of TAPS in the cell extracts by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the cell lysate.
An illustrative workflow for this protocol is provided below:
Caption: Workflow for quantifying cellular uptake of TAPS.
Protocol for Assessing TAPS Metabolism by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative and semi-quantitative analysis of TAPS and its metabolites.
-
Cell Culture and Treatment: Follow steps 1 and 2 from the HPLC protocol.
-
Lipid Extraction: Follow step 4 from the HPLC protocol.
-
TLC Analysis: Spot the concentrated lipid extracts onto a silica gel TLC plate. Develop the plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:acetic acid in a 90:10:1 ratio).
-
Visualization: After development, dry the plate and visualize the lipid spots by staining with a suitable reagent (e.g., primuline spray followed by visualization under UV light or iodine vapor).
-
Identification: Run standards for TAPS, phytosphingosine, and relevant ceramides on the same plate for identification of the corresponding spots in the cell extracts. The relative intensity of the spots can provide a semi-quantitative measure of metabolism.
Future Directions
The study of the cellular uptake and metabolism of this compound is a burgeoning field with significant potential for therapeutic innovation. Future research should focus on:
-
Elucidating Uptake Mechanisms: Utilizing inhibitors of various endocytic pathways and advanced imaging techniques to pinpoint the specific mechanisms of TAPS entry into different cell types.
-
Identifying Metabolizing Enzymes: Identifying the specific cellular hydrolases responsible for the deacetylation of TAPS.
-
Quantitative Metabolic Flux Analysis: Employing stable isotope labeling to trace the metabolic fate of TAPS and quantify its conversion to various sphingolipids.
-
Pharmacokinetic and Pharmacodynamic Studies: Conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of TAPS and its correlation with its biological effects.
By addressing these key questions, the scientific community can unlock the full therapeutic potential of this promising molecule.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ingredients To Improve Dark Circles white powder Safe and non-irritating [cosmeticingredientssupplier.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0695167A1 - Cosmetic composition containing ceramide precursors - Google Patents [patents.google.com]
- 6. New views on cellular uptake and trafficking of manufactured nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine, a Product of Ceramide Hydrolysis, Influences the Formation of Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Extracellular Sphingolipids by Microorganisms: IV. Pilot-Plant Production of this compound by Hansenula ciferrii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]
Tetraacetylphytosphingosine: A Technical Guide for Cosmetic Science Professionals
An In-depth Review of its Mechanism of Action, Efficacy, and Experimental Evaluation
Introduction
Tetraacetylphytosphingosine (TAPS) is a synthetically modified bioactive lipid derived from phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. As a precursor to phytosphingosine and ceramides, TAPS plays a pivotal role in maintaining skin barrier function, hydration, and overall homeostasis.[1] Its enhanced solubility and stability compared to its parent compound make it a valuable ingredient in advanced cosmetic and dermatological formulations aimed at skin repair, anti-aging, and management of inflammatory skin conditions.[2] This technical guide provides a comprehensive overview of the scientific principles underlying the use of this compound in cosmetic science, detailing its mechanism of action, summarizing key efficacy data, and providing in-depth experimental protocols for its evaluation.
Chemical Properties and Synthesis
This compound is the acetylated derivative of phytosphingosine. The acetylation process enhances its lipophilicity, which is thought to improve its penetration into the stratum corneum. The primary route for obtaining phytosphingosine for the synthesis of TAPS is through the fermentation of the yeast Wickerhamomyces ciferrii.[1] This biotechnological approach is favored over extraction from plant sources due to the low natural abundance of phytosphingosine.[1]
The synthesis of TAPS involves the deacetylation of the fermented product to yield phytosphingosine, which is then re-acetylated to produce the final tetra-acetylated compound. This multi-step process allows for a high degree of purity and control over the final product.
Mechanism of Action in the Skin
This compound exerts its beneficial effects on the skin through a multi-faceted mechanism of action, primarily centered around its role as a precursor to essential lipid components of the skin barrier and its ability to modulate key cellular signaling pathways.
Replenishment of Skin Barrier Lipids
Upon topical application, TAPS is believed to be metabolized within the epidermis, where it is deacetylated to release phytosphingosine. Phytosphingosine then serves as a direct precursor for the synthesis of ceramides, which are critical components of the lamellar lipid matrix in the stratum corneum. This matrix is essential for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors. TAPS has been shown to stimulate the in vivo synthesis of glucosylceramide, a key intermediate in the ceramide biosynthesis pathway.
Modulation of Cellular Signaling Pathways
Beyond its structural role, TAPS and its metabolite, phytosphingosine, actively modulate cellular signaling cascades involved in inflammation, differentiation, and angiogenesis.
Phytosphingosine has been demonstrated to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3] By preventing the nuclear translocation of NF-κB, phytosphingosine can suppress the expression of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Tumor Necrosis Factor-α (TNF-α).[4][5]
Furthermore, phytosphingosine has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of p38, ERK, and JNK.[4] This pathway is also critically involved in the inflammatory cascade.
Figure 1: TAPS's Anti-Inflammatory Signaling Cascade.
Phytosphingosine has been shown to stimulate the differentiation of human keratinocytes. Studies have demonstrated that phytosphingosine treatment increases the expression of key differentiation markers such as involucrin and loricrin, which are essential for the formation of the cornified envelope, a critical component of the skin barrier.[2][6][7]
TAPS has been observed to inhibit angiogenesis, the formation of new blood vessels. It has been shown to decrease vascular endothelial growth factor (VEGF)-induced chemotactic migration and capillary-like tube formation in endothelial cells.[8] This effect is mediated through the inhibition of MAPK activation and intracellular calcium increase.[8][9] This anti-angiogenic property may be beneficial in cosmetic applications for reducing the appearance of redness and dark circles.
Figure 2: TAPS's Anti-Angiogenic Signaling Pathway.
Quantitative Efficacy Data
The efficacy of this compound and its precursor, phytosphingosine, has been evaluated in numerous in vitro and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Phytosphingosine on Keratinocyte Differentiation
| Parameter | Treatment | Result | Reference |
| Cornified Envelope Production | Phytosphingosine | ~1.8-fold increase vs. control | [2][6][7] |
| Involucrin Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |
| Loricrin Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |
| Keratin 1 Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |
Table 2: Clinical Efficacy Data for Formulations Containing Sphingolipid Derivatives
| Parameter | Product Concentration | Study Duration | Result | Reference |
| Skin Hydration | Not specified (containing Salicyloyl-Phytosphingosine) | 4 weeks | Significant increase in skin hydration | [10] |
| Periorbital Wrinkle Reduction | 0.05% and 0.2% Salicyloyl-Phytosphingosine | 4 weeks | Significant reduction in wrinkle depth | [10] |
| Skin Elasticity | Not specified (containing a peptide complex) | 12 weeks | 18.81% increase in skin elasticity | [11] |
| Skin Firmness | Not specified (containing a peptide complex) | 12 weeks | Significant improvement in skin firmness | [11] |
| Transepidermal Water Loss (TEWL) | Not specified (containing ceramides) | 56 days | 20% reduction in TEWL |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Assessment of Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay quantifies the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Experimental Workflow:
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Clinical Studies | Forest MD [forest-md.com]
- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. ibidi.com [ibidi.com]
- 8. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]
- 10. scantox.com [scantox.com]
- 11. corning.com [corning.com]
Primary Natural Source: Wickerhamomyces ciferrii
An In-depth Technical Guide to the Natural Sources of Tetraacetylphytosphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of this compound (TAPS), a crucial precursor in the synthesis of ceramides for the cosmetic and pharmaceutical industries. The document details the primary microbial source, quantitative production data, detailed experimental protocols for extraction and purification, and visual representations of the biosynthetic pathway and experimental workflows.
The primary and most significant natural producer of this compound is the non-conventional yeast Wickerhamomyces ciferrii.[1][2][3] This yeast, previously known by synonyms such as Pichia ciferrii and Hansenula ciferrii, is unique in its ability to naturally secrete large quantities of TAPS into its environment.[1][2][4][5] Originally isolated from tonka beans (Dipteryx odorata), W. ciferrii has become the industrial workhorse for the biotechnological production of TAPS, offering a sustainable alternative to complex chemical synthesis or extraction from low-yielding plant sources.[1][2][6]
The yeast's ability to produce and tolerate high concentrations of sphingolipids, which can be toxic to other microorganisms, makes it an ideal candidate for large-scale fermentation.[2] TAPS itself is a fully acetylated derivative of phytosphingosine and serves as a stable intermediate that can be later deacetylated to yield phytosphingosine, a key component of ceramides.[2][7]
Quantitative Production of TAPS
Significant research has focused on enhancing TAPS production in W. ciferrii through classical mutagenesis and modern metabolic engineering techniques. The yields vary considerably between wild-type strains and genetically engineered mutants, as well as under different fermentation strategies.
| Strain/Condition | TAPS Titer (g/L) | Specific Productivity (mg/g DCW) | Fermentation Type | Reference |
| Hansenula ciferrii F-60-10 | Not specified | 15 | Submerged Culture | [8] |
| Wild-Type W. ciferrii | 1.7 | 52.2 | Batch | [1][9] |
| Mutant 736 (γ-ray irradiation) | 9.1 | 218.7 | Batch | [1][9] |
| Mutant 736 (γ-ray irradiation) | 17.7 | 259.6 | Fed-Batch | [1][9] |
| Genetically Engineered W. ciferrii | ~2.0 | 199 | Not specified | [1] |
| Genetically Engineered Y. lipolytica | 0.65 | Not specified | Fed-Batch | [1] |
| Mutant M40 (EMS mutagenesis) | 2.895 | Not specified | Fed-Batch with molasses | [2] |
| Pichia ciferrii DSCC 7-25 | 5-15 | Not specified | Batch | [10] |
DCW: Dry Cell Weight EMS: Ethyl methanesulfonate
Biosynthetic Pathway of this compound
The synthesis of TAPS in W. ciferrii occurs on the endoplasmic reticulum membrane and involves a series of enzymatic steps starting from the condensation of serine and palmitoyl-CoA.[2][6][9]
Caption: Biosynthetic pathway of this compound (TAPS) in Wickerhamomyces ciferrii.
Experimental Protocols
Fermentation of W. ciferrii for TAPS Production
The following protocol is a generalized procedure based on methodologies cited in the literature.[8][10][11][12]
-
Strain and Medium Preparation:
-
Inoculate a suitable strain of Wickerhamomyces ciferrii (e.g., wild-type or a high-producing mutant) into a pre-culture medium (e.g., YMgl medium: yeast extract, malt extract, peptone, glycerol).
-
Incubate the pre-culture at 22-30°C with agitation until a sufficient cell density is reached.
-
-
Fermentor Inoculation:
-
Fermentation Conditions:
-
Maintain the temperature between 22°C and 30°C.[10]
-
Control the pH of the culture, typically around 5.0-6.0.
-
Provide adequate aeration and agitation (e.g., 400-600 rpm) to ensure aerobic conditions.[8][10]
-
For fed-batch fermentation, feed a concentrated solution of the carbon source to maintain optimal growth and production, avoiding substrate inhibition.
-
-
Monitoring and Harvest:
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and TAPS production (e.g., via HPLC analysis of culture samples).
-
Harvest the culture when TAPS concentration reaches its maximum, typically after several days of fermentation.
-
Extraction and Purification of TAPS
The following protocol outlines the steps for isolating and purifying TAPS from the fermentation broth.[8][10][13]
-
Cell Harvesting:
-
Separate the yeast biomass from the culture medium by centrifugation or filtration.[13]
-
-
Solvent Extraction:
-
Extract the TAPS from the harvested cell biomass using an appropriate organic solvent. Effective solvents include hexane, ethanol, methanol, isopropanol, or ethyl acetate.[8][13]
-
The extraction can be performed at room temperature with vigorous mixing for several hours.
-
Adding a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.[13]
-
Separate the solvent phase containing the extracted lipids from the cell debris by centrifugation or filtration.
-
-
Solvent Removal:
-
Evaporate the organic solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude TAPS residue.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform purification using silica gel column chromatography.[10]
-
Elute the column with a solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate TAPS from other lipids and impurities.
-
Collect the fractions containing pure TAPS, as determined by thin-layer chromatography (TLC) or HPLC.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent to yield purified TAPS, which typically appears as a white crystalline or fine powder solid.[7]
-
Experimental and Production Workflow
The overall process from strain selection to purified product follows a logical workflow that can be optimized for industrial-scale production.
Caption: General workflow for the production and purification of TAPS from Wickerhamomyces ciferrii.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile genetic toolkit for engineering Wickerhamomyces ciferrii for tetraacetyl phytosphingosine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A versatile genetic toolkit for engineering Wickerhamomyces ciferrii for tetraacetyl phytosphingosine production [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aosennewmaterial.com [aosennewmaterial.com]
- 8. Formation of Extracellular Sphingolipids by Microorganisms: IV. Pilot-Plant Production of this compound by Hansenula ciferrii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FR2781502A1 - Production of this compound for use in cosmetics using a Pichia ciferrii strain - Google Patents [patents.google.com]
- 11. EP0667853B1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 12. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 13. EP0688871A2 - Preparation of phytosphingosine derivative - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tetraacetylphytosphingosine (TAPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Tetraacetylphytosphingosine (TAPS) using High-Performance Liquid Chromatography (HPLC). TAPS, a key precursor in the synthesis of ceramides and a bioactive sphingolipid itself, is of significant interest in cosmetic, pharmaceutical, and life science research.[1] The methodology outlined here is based on established principles for the analysis of related sphingolipids, such as ceramides and phytosphingosine, and offers a robust starting point for method development and validation. The protocol covers sample preparation, HPLC instrumentation and conditions, and data analysis.
Introduction
This compound (TAPS) is a fully acetylated derivative of phytosphingosine, a bioactive lipid involved in various cellular processes. It is a crucial intermediate in the industrial production of phytosphingosine and ceramides, which are widely used in skincare products for their moisturizing and barrier-restoring properties.[1] Accurate and reliable analytical methods are essential for quality control during production, formulation development, and for studying its biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of lipids and their derivatives.[2] This document presents a recommended HPLC method for the analysis of TAPS. While a specific, validated HPLC method for TAPS is not widely published, the following protocol has been developed by adapting established methods for similar sphingolipids.[3][4][5][6]
Experimental Protocols
Sample Preparation
The sample preparation procedure will vary depending on the matrix from which TAPS is being analyzed.
For Pure TAPS or Standards:
-
Accurately weigh a known amount of TAPS standard.
-
Dissolve the standard in a suitable organic solvent such as ethanol, methanol, or a mixture of chloroform and methanol to create a stock solution of known concentration.[7]
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
For Extraction from Biological Matrices (e.g., cell cultures, fermentation broth):
-
Lipid Extraction: Employ a Bligh-Dyer or similar lipid extraction method.
-
Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase containing the lipids should be carefully collected.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase or a suitable organic solvent.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended as a starting point for the analysis of TAPS. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: WaterB: Acetonitrile:Methanol (90:10, v/v) |
| Gradient Elution | 0-5 min: 80% B5-20 min: 80% to 100% B20-25 min: 100% B25-30 min: 100% to 80% B30-35 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Note on Detection: As TAPS lacks a strong chromophore, detection can be challenging. A low UV wavelength (around 205-215 nm) is suggested for detecting the amide bond. For higher sensitivity and specificity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended. Derivatization is another option to enhance detection.[3][5]
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data for TAPS)
The following table presents hypothetical performance data for the proposed HPLC method, which should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 15 - 20 min |
| Linearity (R²) (1-100 µg/mL) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Figure 1: HPLC Analysis Workflow for TAPS.
HPLC System Components
Caption: Figure 2: Logical Diagram of HPLC System Components.
Conclusion
The proposed HPLC method provides a solid foundation for the analysis of this compound. Researchers and professionals in drug development and related fields can adapt and validate this protocol to suit their specific analytical needs. The successful implementation of this method will enable accurate quantification and quality control of TAPS in various samples. Further optimization, particularly in the area of detection, may be beneficial for achieving higher sensitivity.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometry of Tetraacetylphytosphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Tetraacetylphytosphingosine (TAPS) using mass spectrometry. TAPS, a fully acetylated derivative of the bioactive sphingolipid phytosphingosine, is a key precursor in the synthesis of ceramides and possesses its own biological activities.[1][2] Accurate and robust analytical methods are crucial for its characterization, quantification, and for understanding its role in various biological and pharmaceutical contexts.
Introduction to this compound (TAPS)
This compound (TAPS) is a sphingolipid metabolite with the chemical formula C₂₆H₄₇NO₇ and a molecular weight of 485.65 g/mol .[2][3] It is primarily produced through fermentation by the yeast Wickerhamomyces ciferrii.[1] The structure of TAPS consists of a phytosphingosine backbone where the amino group and all three hydroxyl groups are acetylated. This extensive acetylation significantly alters its polarity and chemical properties compared to its precursor, phytosphingosine.
Mass Spectrometry of TAPS: Theoretical Fragmentation Pathway
While specific experimental fragmentation data for TAPS is not widely published, a theoretical fragmentation pathway can be proposed based on the well-established principles of sphingolipid mass spectrometry. Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing sphingolipids, typically forming the protonated molecule [M+H]⁺.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the [M+H]⁺ ion of TAPS (m/z 486.3) is expected to undergo a series of characteristic fragmentation events. The primary fragmentation route likely involves the sequential neutral loss of the four acetyl groups as acetic acid (CH₃COOH, 60.05 Da) or ketene (CH₂CO, 42.04 Da).
Key Fragmentation Events:
-
Initial Losses of Acetic Acid: The O-acetyl groups are generally more labile than the N-acetyl group. Therefore, the initial fragmentation is expected to involve the loss of one, two, and then three molecules of acetic acid.
-
Loss of the N-acetyl Group: The N-acetyl group can also be lost, likely after the initial loss of at least one O-acetyl group.
-
Cleavage of the Long-Chain Base: Fragmentation of the C-C bonds within the phytosphingosine backbone is also anticipated, leading to a series of hydrocarbon losses. A characteristic fragmentation for sphingoid bases is the cleavage adjacent to the nitrogen atom.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.
Quantitative Analysis of TAPS by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of TAPS in complex matrices. A robust LC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM).
Data Presentation: Predicted MRM Transitions for TAPS
The following table summarizes the predicted precursor and product ions that can be used to develop a quantitative MRM method for TAPS. The selection of at least two transitions per analyte enhances the specificity of the analysis.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) (Starting Point) |
| TAPS | 486.3 | 426.3 ([M+H - CH₃COOH]⁺) | 20 |
| TAPS | 486.3 | 366.2 ([M+H - 2CH₃COOH]⁺) | 25 |
| TAPS | 486.3 | 306.2 ([M+H - 3CH₃COOH]⁺) | 30 |
| Internal Standard | |||
| C17-TAPS (or similar odd-chain analogue) | 472.3 | 412.3 | 20 |
Note: The optimal collision energies need to be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Protocol for Sample Preparation (from Biological Matrices)
This protocol outlines a general procedure for the extraction of TAPS from biological samples such as cell cultures or tissues.
Materials:
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
Internal Standard (IS) solution (e.g., C17-Tetraacetylphytosphingosine in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable volume of cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate. This is crucial for accurate quantification to correct for sample loss during preparation and for matrix effects.
-
Lipid Extraction (Bligh & Dyer Method):
-
To the homogenate, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex vigorously for 2 minutes.
-
Add chloroform and water to induce phase separation, achieving a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex again for 2 minutes.
-
-
Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of methanol).
The following diagram illustrates the workflow for sample preparation:
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Tetraacetylphytosphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Tetraacetylphytosphingosine, a key intermediate in the synthesis of ceramides and a molecule of interest in cosmetics and drug development. This document includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and diagrams to illustrate the molecular structure and experimental workflow.
Introduction
This compound is the peracetylated derivative of phytosphingosine, a naturally occurring sphingolipid. Its increased solubility in organic solvents compared to its unacetylated counterpart makes it amenable to detailed structural elucidation by high-resolution NMR spectroscopy. Understanding the precise chemical shifts and coupling constants of this compound is crucial for its identification, purity assessment, and the study of its interactions with other molecules in various applications.
Molecular Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals in the subsequent sections.
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from the analysis of acetylated phytosphingosine derivatives[1]. It is important to note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | 4.01 | dd | 11.6, 2.8 |
| H-1b | 4.34 | dd | 11.6, 6.4 |
| H-2 | 4.45 | m | - |
| H-3 | 5.05 | m | - |
| H-4 | 4.95 | m | - |
| NH | 6.60 | d | 8.9 |
| (CH₂)n | 1.25-1.40 | br m | - |
| CH₃ (terminal) | 0.86 | t | 6.4 |
| CH₃ (acetyl) | 2.0-2.2 | 4 x s | - |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 62.3 |
| C-2 | 47.9 |
| C-3 | ~72 |
| C-4 | ~72 |
| (CH₂)n | 22.7-31.9 |
| CH₃ (terminal) | 14.1 |
| C=O (amide) | ~170 |
| C=O (ester) | ~170 |
| CH₃ (acetyl) | ~21 |
Note: The exact chemical shifts for C-3, C-4, the carbonyl carbons, and the acetyl methyl carbons were not explicitly provided in the referenced literature for the fully acetylated compound and are estimated based on typical values for similar structures.
Experimental Protocols
The following protocols provide a general guideline for the preparation and NMR analysis of this compound.
Sample Preparation
A standardized protocol for preparing lipid samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Materials:
-
This compound (≥98% purity)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
5 mm NMR tubes
-
Glass vials
-
Pipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow from the raw material to the final interpreted NMR data.
Caption: Logical workflow of NMR analysis.
Conclusion
These application notes provide a foundational guide for the ¹H and ¹³C NMR spectroscopic analysis of this compound. The provided data and protocols will aid researchers in the structural verification and purity assessment of this important sphingolipid derivative. For more detailed structural elucidation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
Application Notes and Protocols for In Vivo Delivery of Tetraacetylphytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetylphytosphingosine (TAPS) is the acetylated derivative of phytosphingosine (PS), a bioactive sphingolipid naturally present in the stratum corneum of the skin. TAPS is known for its role in ceramide synthesis and is utilized in cosmetic and dermatological formulations for its potential to improve skin barrier function, provide anti-inflammatory effects, and promote overall skin health. It is believed that TAPS is deacetylated to phytosphingosine in the skin to exert its biological effects.
These application notes provide an overview of potential in vivo delivery methods for TAPS, primarily focusing on topical administration, which is the most common route for dermatological applications. Due to a notable lack of publicly available, detailed in vivo studies and quantitative data specifically for this compound, the following protocols are largely based on established methods for the delivery of its parent compound, phytosphingosine, and other similar bioactive lipids. The provided data tables are illustrative and compiled from related compounds to serve as a comparative reference.
In Vivo Delivery Strategies for this compound
The primary route for in vivo delivery of TAPS for dermatological applications is topical. The selection of the delivery vehicle is critical to ensure the stability of the compound and its effective penetration into the skin layers.
1. Topical Delivery:
-
Creams and Ointments: Traditional vehicles for topical delivery. The lipophilic nature of TAPS allows for its incorporation into the oil phase of these formulations.
-
Nanoemulsions: Oil-in-water or water-in-oil nano-sized emulsions can enhance the solubilization of TAPS and improve its penetration into the skin. The small droplet size provides a large surface area for drug release.
-
Liposomes: Phospholipid vesicles that can encapsulate lipophilic compounds like TAPS in their lipid bilayer. Liposomes can facilitate the transport of the active ingredient across the stratum corneum.
2. Oral Delivery:
While less common for dermatological purposes, oral delivery of sphingolipids has been explored for systemic effects that can manifest in the skin. Oral administration of TAPS would likely result in its metabolism and the systemic distribution of its derivatives.
Data Presentation: In Vivo Efficacy of Related Sphingolipids
The following tables summarize quantitative data from in vivo studies on phytosphingosine and other sphingolipids, which may serve as a reference for expected outcomes with TAPS.
Table 1: Effect of Topical Sphingolipid Treatment on Skin Barrier Function in a Mouse Model of Atopic Dermatitis
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Hydration (Corneometer units) | Reference |
| Untreated Control | 35.2 ± 4.5 | 25.8 ± 3.1 | Fictionalized Data |
| Vehicle Control | 34.8 ± 5.1 | 26.5 ± 3.5 | Fictionalized Data |
| 0.5% Phytosphingosine | 22.1 ± 3.8 | 45.2 ± 4.2 | Fictionalized Data |
| 1% Phytosphingosine | 18.5 ± 3.2 | 52.7 ± 4.9 | Fictionalized Data |
*p < 0.05 compared to vehicle control. Data is illustrative.
Table 2: Anti-inflammatory Effects of Topical Sphingolipid Treatment in a TPA-Induced Skin Inflammation Mouse Model
| Treatment Group | Ear Thickness (mm) | Myeloperoxidase (MPO) Activity (U/mg tissue) | IL-6 Level (pg/mg tissue) | Reference |
| Untreated Control | 0.15 ± 0.02 | 0.5 ± 0.1 | 50 ± 10 | Fictionalized Data |
| TPA + Vehicle | 0.45 ± 0.05 | 3.2 ± 0.4 | 350 ± 45 | Fictionalized Data |
| TPA + 1% Phytosphingosine | 0.28 ± 0.04 | 1.5 ± 0.3 | 180 ± 30 | Fictionalized Data |
| TPA + 2% Phytosphingosine | 0.22 ± 0.03 | 1.1 ± 0.2 | 120 ± 25 | Fictionalized Data |
*p < 0.05 compared to TPA + Vehicle. Data is illustrative.
Experimental Protocols
Protocol 1: Preparation of a this compound (TAPS) Liposomal Formulation for Topical Delivery
This protocol describes the preparation of TAPS-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound (TAPS)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve TAPS, soybean phosphatidylcholine, and cholesterol in a 10:1 molar ratio of total lipid to TAPS in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C).
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm for 10-15 passes.
-
Store the final TAPS-loaded liposomal formulation at 4°C.
Protocol 2: In Vivo Efficacy Study of Topical TAPS in a Mouse Model of Atopic Dermatitis
This protocol outlines a typical in vivo study to evaluate the efficacy of a topical TAPS formulation in a 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone and Olive Oil (4:1 v/v) mixture
-
TAPS formulation (e.g., liposomal formulation from Protocol 1)
-
Vehicle control (liposomes without TAPS)
-
Positive control (e.g., a topical corticosteroid)
-
Tewameter for Transepidermal Water Loss (TEWL) measurement
-
Corneometer for skin hydration measurement
-
Calipers for measuring ear thickness
Methodology:
-
Induction of Atopic Dermatitis:
-
Sensitize the mice by applying 1% DNCB in acetone/olive oil to the shaved dorsal skin and right ear on day 0.
-
Challenge the mice by applying 0.5% DNCB to the same areas every 2-3 days for 3-4 weeks to induce chronic AD-like lesions.
-
-
Treatment:
-
Divide the mice into treatment groups (e.g., Vehicle, 1% TAPS formulation, 2% TAPS formulation, Positive Control).
-
Apply 100 µL of the respective topical formulation to the dorsal skin and 20 µL to the ear daily for 2-3 weeks.
-
-
Efficacy Evaluation:
-
Measure TEWL and skin hydration on the dorsal skin weekly.
-
Measure ear thickness weekly using calipers.
-
At the end of the study, collect skin tissue for histological analysis (H&E staining for inflammation) and measurement of inflammatory markers (e.g., IL-4, IL-6, TNF-α) by ELISA or qPCR.
-
Mandatory Visualizations
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of TAPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. This document provides detailed protocols for a suite of cell-based assays designed to screen for and characterize the anti-inflammatory potential of test compounds.
N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) is a zwitterionic buffer commonly used in biochemistry and molecular biology to maintain a stable pH in the range of 7.7 to 9.1.[1][2] While TAPS is widely used for its buffering capacity, its intrinsic biological activities, including potential anti-inflammatory effects, are not well-documented.[3] The following protocols are presented as a comprehensive guide to evaluate the anti-inflammatory properties of a test compound, using TAPS as a representative example.
These assays will focus on key inflammatory signaling pathways, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Key Signaling Pathways in Inflammation
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[5][6]
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[7][8] In macrophages, stimuli like LPS activate a tiered kinase cascade, including MAP3Ks, MAP2Ks, and finally the MAPKs (p38, JNK, and ERK).[9][10] Once activated by phosphorylation, these MAPKs phosphorylate various transcription factors that, in concert with NF-κB, drive the expression of pro-inflammatory genes.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. TAPS BUFFER FOR BIOCHEMISTRY | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Tetraacetylphytosphingosine (TAPS) in Aqueous Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Tetraacetylphytosphingosine (TAPS) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who are working with this molecule in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of TAPS in an aqueous solution?
A1: this compound (TAPS) is an ester-containing molecule, and its stability in aqueous solutions is primarily governed by the hydrolysis of its four acetyl ester groups. This hydrolysis is a chemical reaction where water molecules break the ester bonds, leading to the formation of acetic acid and partially or fully deacetylated phytosphingosine derivatives. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of TAPS in an aqueous solution?
A2: The hydrolysis of the ester bonds in TAPS is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 6): Under acidic conditions, the hydrolysis rate is generally slow but will increase as the pH decreases.
-
Neutral Conditions (pH ≈ 7): TAPS is expected to be most stable in the neutral pH range.
-
Alkaline Conditions (pH > 8): In alkaline conditions, the hydrolysis is significantly accelerated, a process known as saponification. This reaction is typically irreversible.[1][2]
Therefore, for experimental procedures requiring the intact TAPS molecule, it is crucial to maintain the pH of the aqueous solution within a neutral range.
Q3: What is the impact of temperature on the stability of TAPS?
A3: As with most chemical reactions, the rate of TAPS hydrolysis increases with temperature.[3][4][5] For long-term storage of TAPS in any solution, it is recommended to use low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation. For experiments conducted at elevated temperatures, the potential for increased hydrolysis should be considered, and appropriate controls should be included.
Q4: What are the degradation products of TAPS in an aqueous solution?
A4: The degradation of TAPS in an aqueous solution occurs via the sequential hydrolysis of its four acetyl groups. This results in a mixture of partially deacetylated intermediates (triacetyl-, diacetyl-, and monoacetylphytosphingosine) and the final products, which are phytosphingosine and acetic acid. The specific distribution of these products will depend on the reaction conditions (pH, temperature, time).
Q5: Is TAPS soluble in water?
A5: TAPS is a highly lipophilic molecule and is expected to have very low solubility in purely aqueous solutions. To prepare aqueous solutions for experiments, it is often necessary to use co-solvents (e.g., ethanol, DMSO), surfactants, or other formulation strategies to enhance its solubility and prevent precipitation.[6][7][8][9]
Troubleshooting Guides
Issue 1: TAPS precipitates out of my aqueous buffer during my experiment.
-
Question: I dissolved TAPS in an organic solvent and then diluted it into my aqueous buffer, but a precipitate formed immediately or over time. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of TAPS. Here are some strategies to address this:
-
Increase the concentration of the co-solvent: If your experimental system allows, increasing the percentage of the initial organic solvent (e.g., ethanol, DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.
-
Use a surfactant: Incorporating a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration can help to form micelles that encapsulate TAPS and keep it in solution.[7]
-
Prepare a lipid-based formulation: For more complex applications, creating a self-emulsifying drug delivery system (SEDDS) or a lipid nanoparticle formulation can significantly improve the dispersion and stability of TAPS in an aqueous environment.[10][11][12]
-
Sonication: Applying sonication during the dilution step can help to create a finer dispersion of TAPS particles, which may slow down the rate of precipitation.
-
Issue 2: I am seeing variable or inconsistent results in my cell-based assay with TAPS.
-
Question: My experimental results with TAPS are not reproducible. Could this be related to its stability?
-
Answer: Yes, inconsistency can often be traced back to the stability and solubility of the compound.
-
Check for Precipitation: Visually inspect your solutions and assay plates for any signs of precipitation. Precipitated TAPS will not be available to the cells, leading to lower effective concentrations and variable results.
-
Prepare Fresh Solutions: Due to the potential for hydrolysis, it is highly recommended to prepare fresh aqueous solutions of TAPS for each experiment. Avoid using stock aqueous solutions that have been stored for extended periods, especially at room temperature.
-
Monitor pH: Ensure that the pH of your final assay medium is controlled and remains in the neutral range to minimize hydrolysis. The addition of TAPS from a stock solution should not significantly alter the pH.
-
Verify Concentration: If possible, use an analytical method like HPLC to confirm the concentration of intact TAPS in your final working solution at the beginning of your experiment.
-
Issue 3: How can I confirm if TAPS is degrading in my experimental setup?
-
Question: I suspect that TAPS is degrading during my experiment. How can I test for this?
-
Answer: You will need to use an analytical technique that can separate and quantify TAPS from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for this purpose. You can develop a method that separates TAPS from its less acetylated, more polar degradation products. By analyzing samples taken at different time points during your experiment, you can quantify the decrease in the TAPS peak area and the appearance of new peaks corresponding to the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification of the degradation products, LC-MS can be used. This technique provides the mass of the molecules, which can confirm the identity of the partially deacetylated phytosphingosine derivatives.
-
Quantitative Data Summary
| Time (hours) | pH 5.0 @ 25°C (% TAPS Remaining) | pH 7.0 @ 25°C (% TAPS Remaining) | pH 8.5 @ 25°C (% TAPS Remaining) | pH 7.0 @ 37°C (% TAPS Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 99.8 | 95.2 | 98.5 |
| 8 | 98.1 | 99.2 | 82.1 | 94.3 |
| 24 | 94.5 | 97.8 | 55.7 | 85.1 |
| 48 | 89.3 | 95.7 | 31.0 | 72.4 |
Note: This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of TAPS in Aqueous Buffers
This protocol outlines a method to evaluate the stability of TAPS under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound (TAPS)
-
HPLC-grade acetonitrile and water
-
Ethanol (or other suitable co-solvent)
-
Phosphate buffer (for pH 7.0 and 8.5)
-
Acetate buffer (for pH 5.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator/water bath
2. Preparation of TAPS Stock Solution
-
Accurately weigh a known amount of TAPS.
-
Dissolve the TAPS in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
3. Preparation of Aqueous Test Solutions
-
Prepare the aqueous buffers at the desired pH values (e.g., 5.0, 7.0, 8.5).
-
For each condition, spike the TAPS stock solution into the pre-warmed (to the test temperature) buffer to achieve the final desired concentration (e.g., 100 µg/mL). The final concentration of ethanol should be kept low (e.g., <5%) but sufficient to ensure initial solubility.
-
Vortex the solutions immediately after spiking to ensure homogeneity.
4. Incubation and Sampling
-
Place the vials containing the test solutions in a calibrated incubator or water bath set to the desired temperatures (e.g., 25°C and 37°C).
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench the hydrolysis reaction by diluting the aliquot with the mobile phase (e.g., a high percentage of acetonitrile) and store the sample at a low temperature (e.g., 4°C) until HPLC analysis.
5. HPLC Analysis
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: e.g., 210 nm
-
Injection Volume: 20 µL
-
-
Inject the samples from each time point onto the HPLC system.
-
Integrate the peak area of the intact TAPS. The degradation products will likely elute earlier than the more hydrophobic TAPS.
6. Data Analysis
-
Calculate the percentage of TAPS remaining at each time point relative to the initial concentration at time zero.
-
Plot the percentage of remaining TAPS versus time for each condition (pH and temperature).
Visualizations
Caption: Hydrolysis pathway of TAPS in aqueous solution.
Caption: Experimental workflow for TAPS stability testing.
Caption: Troubleshooting decision tree for TAPS experiments.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. savemyexams.com [savemyexams.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. actachemscand.org [actachemscand.org]
- 5. researchgate.net [researchgate.net]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. alliedacademies.org [alliedacademies.org]
Optimizing TAPS Concentration for In Vitro Experiments: A Technical Support Resource
Welcome to the technical support center for optimizing TAPS buffer concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting support, and detailed protocols for the effective use of TAPS buffer.
Frequently Asked Questions (FAQs)
Q1: What is TAPS buffer and what are its primary applications?
A1: TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's" buffers. It is valued for its stable pH control in the moderately alkaline range.[1] Its primary applications include enzyme assays, capillary electrophoresis for DNA analysis, chromatography, and as a component in cell culture media.[1]
Q2: What is the effective pH range for TAPS buffer?
A2: TAPS buffer is effective in the pH range of 7.7 to 9.1, with a pKa of approximately 8.4 at 25°C.[1][2] This makes it particularly suitable for experiments requiring a stable alkaline environment.
Q3: How does TAPS compare to other common buffers like Tris or HEPES?
A3: TAPS has a higher pKa (8.4) than both Tris (pKa ~8.1) and HEPES (pKa ~7.5). This makes TAPS a better choice for applications requiring a more alkaline pH, whereas HEPES is ideal for maintaining physiological pH (around 7.4), and Tris is a versatile buffer for general biological applications.[1]
Q4: Are there any known interferences or compatibility issues with TAPS buffer?
A4: TAPS may form complexes with some metal ions, so it's important to consider the stability constants and concentrations of metals in your experiment. It has also been shown to inhibit connexin channel activity in animal cells.
Q5: How should I prepare and store TAPS buffer?
A5: To prepare TAPS buffer, dissolve the powdered TAPS in high-purity, nuclease-free water. Adjust the pH to your desired value using a strong base like sodium hydroxide (NaOH). For long-term storage, sterile filter the solution and store it at room temperature.[3] Stock solutions stored at -20°C or -80°C can be stable for up to a year or two, respectively.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Enzyme Activity (Inhibition or Enhancement) | TAPS buffer may be interacting with your enzyme or cofactors. | 1. Review the literature for known interactions between TAPS and your enzyme class. 2. Test a different buffer with a similar pH range (e.g., Tris) to see if the issue persists. 3. Consider that TAPS can chelate divalent cations; you may need to adjust the concentration of metal cofactors like Mg²⁺ or Mn²⁺. |
| pH Instability or Drift During Experiment | 1. Temperature fluctuations can affect the pKa of TAPS. 2. Absorption of atmospheric CO₂ can lower the pH of alkaline buffers. 3. Insufficient buffer concentration for the acid/base load of the reaction. | 1. Ensure your experiment is conducted at a constant, controlled temperature. 2. Keep buffer containers tightly sealed and minimize exposure to air. 3. Increase the concentration of the TAPS buffer to enhance its buffering capacity. |
| Precipitate Formation in the Buffer | 1. The solubility of TAPS may be exceeded, especially at low temperatures or in the presence of certain organic solvents. 2. Interaction with other components in your reaction mix. | 1. Ensure TAPS is fully dissolved at room temperature before use. If working with organic solvents, check for solubility limits. 2. Prepare the buffer and other reaction components separately and mix just before use to identify the source of precipitation. |
| Inconsistent Results Between Experiments | 1. Variability in buffer preparation (e.g., inaccurate pH adjustment, contamination). 2. Degradation of the TAPS buffer stock solution. | 1. Standardize your buffer preparation protocol. Use a calibrated pH meter. 2. Prepare fresh buffer stock solutions regularly. Visually inspect for any discoloration or microbial growth. |
| Visual Indicators of Buffer Problems | Discoloration (yellowing), cloudiness, or visible microbial growth. | Discard the buffer immediately and prepare a fresh stock solution using high-purity reagents and water. |
Experimental Protocols
Protocol 1: Preparation of a 1 M TAPS Stock Solution (pH 8.5)
Materials:
-
TAPS powder (MW: 243.28 g/mol )
-
High-purity, nuclease-free water
-
10 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Methodology:
-
Weigh out 243.28 g of TAPS powder.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution with a magnetic stir bar until the TAPS is completely dissolved.
-
Slowly add 10 M NaOH while monitoring the pH with a calibrated pH meter until the pH reaches 8.5.
-
Transfer the solution to a graduated cylinder and add water to a final volume of 1 L.
-
Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at room temperature.
Protocol 2: In Vitro Kinase Assay using TAPS Buffer
This protocol is a general guideline for a non-radioactive kinase assay. The specific concentrations of enzyme, substrate, and ATP will need to be optimized for your particular system.
Materials:
-
1 M TAPS stock solution (pH 8.5)
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
High-purity, nuclease-free water
Methodology:
-
Prepare 5X Kinase Reaction Buffer:
-
250 mM TAPS (pH 8.5)
-
100 mM MgCl₂
-
5 mM BSA
-
Add high-purity water to the final volume.
-
Store in aliquots at -20°C.
-
-
Set up the Kinase Reaction:
-
On ice, prepare a master mix containing the kinase and its substrate in 1X Kinase Reaction Buffer.
-
Aliquot the master mix into your reaction wells (e.g., a 96-well plate).
-
To initiate the reaction, add ATP to the desired final concentration.
-
Incubate the reaction at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect kinase activity according to the manufacturer's protocol for your chosen detection kit. This typically involves measuring the amount of ADP produced.
-
Quantitative Data Summary:
| Component | Stock Concentration | Working Concentration |
| TAPS (pH 8.5) | 1 M | 50 mM |
| MgCl₂ | 1 M | 20 mM |
| BSA | 10 mg/mL | 1 mg/mL |
| ATP | 10 mM | 10-100 µM |
| Kinase | Varies | Varies (e.g., 1-10 ng/µL) |
| Substrate | Varies | Varies (e.g., 1-10 µM) |
Signaling Pathway and Workflow Diagrams
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
This diagram illustrates a simplified MAPK signaling cascade, which is often studied in vitro using kinase assays. TAPS buffer can provide a stable alkaline environment suitable for studying the activity of various kinases in this pathway.
Caption: Simplified MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade involved in cell growth and survival. In vitro studies of this pathway often involve kinase assays where TAPS buffer can be utilized.
References
Technical Support Center: Overcoming Poor Skin Penetration of Tetraacetylphytosphingosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tetraacetylphytosphingosine (TAPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAPS) and why is its skin penetration challenging?
This compound (TAPS) is an acetylated derivative of phytosphingosine, a lipid naturally found in the stratum corneum of the skin.[1] It plays a role in maintaining the skin's barrier function and has anti-inflammatory and moisturizing properties.[1][2] However, its relatively high molecular weight (485.65 g/mol ) and lipophilic nature contribute to poor penetration through the primary barrier of the skin, the stratum corneum. TAPS is insoluble in water and has limited solubility in some organic solvents, further complicating its formulation for effective topical delivery.[3]
Q2: What are the primary strategies to enhance the skin penetration of TAPS?
The main approaches to improve the delivery of lipophilic molecules like TAPS into the skin can be categorized as follows:
-
Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of the active ingredient.[4]
-
Lipid-Based Nanocarriers: Encapsulating TAPS in vesicular systems like liposomes or nanoemulsions can improve its stability, solubility, and transport across the skin barrier.[5][6] These carriers can also protect the active ingredient from degradation.[7]
Q3: How do I choose the right penetration enhancement strategy for my TAPS formulation?
The choice of strategy depends on several factors, including the desired depth of penetration, the formulation type (e.g., cream, gel, serum), and regulatory considerations.
-
For superficial delivery to the epidermis, chemical enhancers in a conventional vehicle might be sufficient.
-
For deeper dermal delivery, lipid-based nanocarriers like liposomes and nanoemulsions are generally more effective.[8]
It is often beneficial to combine strategies, for example, by incorporating a chemical penetration enhancer into a nanoemulsion formulation.
Troubleshooting Guides
Problem 1: Low Permeation of TAPS in In Vitro Franz Diffusion Cell Studies.
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation: TAPS may not be sufficiently solubilized or its thermodynamic activity is too low in the current vehicle. | 1. Incorporate Chemical Penetration Enhancers: Add agents like oleic acid, propylene glycol, or terpenes to your formulation. Start with low concentrations (1-5%) and optimize. 2. Develop a Nano-carrier Formulation: Formulate TAPS into a nanoemulsion or liposomal system to improve its partitioning into the stratum corneum. |
| Suboptimal Franz Cell Setup: Experimental conditions may not be conducive to measuring the permeation of a lipophilic compound. | 1. Receptor Fluid Selection: For lipophilic compounds like TAPS, a purely aqueous receptor fluid may not maintain sink conditions. Consider using a hydro-alcoholic solution (e.g., PBS with 20-40% ethanol) or adding a solubilizing agent like cyclodextrin.[9] 2. Membrane Integrity: Ensure the skin membrane (human, porcine, or synthetic) is properly prepared and has not been compromised. Perform a baseline integrity test (e.g., transepidermal water loss measurement).[10] 3. Temperature Control: Maintain the receptor fluid temperature at 32°C to mimic skin surface temperature.[9] |
| Analytical Method Not Sensitive Enough: The concentration of TAPS in the receptor fluid may be below the limit of detection of your analytical method. | 1. Method Optimization: Increase the sensitivity of your HPLC or other analytical method. 2. Increase Sampling Volume/Time: Collect larger sample volumes or extend the duration of the experiment. |
Problem 2: Instability of TAPS Nanoemulsion or Liposomal Formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect Surfactant/Co-surfactant Ratio (Nanoemulsions): The surfactant system may not be optimal for stabilizing the oil droplets. | 1. Optimize Surfactant Blend: Experiment with different ratios of surfactant to co-surfactant (Smix). Construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region.[11] 2. Choose Appropriate Surfactants: Use non-ionic surfactants like Tween 80 and Span 80, which are generally well-tolerated and effective.[11] |
| Inappropriate Lipid Composition (Liposomes): The chosen phospholipids may not be suitable for encapsulating a lipophilic molecule like TAPS. | 1. Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can increase the stability of the liposomes.[12] 2. Select Phospholipids with Appropriate Phase Transition Temperature (Tc): The hydration temperature during liposome preparation should be above the Tc of the lipids used. |
| High Polydispersity Index (PDI): A high PDI indicates a wide range of particle sizes, which can lead to instability (e.g., Ostwald ripening). | 1. Optimize Homogenization Parameters: For nanoemulsions, adjust the pressure and number of cycles in the high-pressure homogenizer.[13] For liposomes, optimize the sonication time or the number of extrusion cycles.[3] |
Quantitative Data Summary
Disclaimer: The following tables present example data to illustrate the potential impact of different formulation strategies on the skin penetration of a lipophilic active ingredient like TAPS. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Chemical Penetration Enhancers on TAPS Permeation
| Formulation | TAPS Concentration (%) | Penetration Enhancer (5%) | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) |
| Control (Simple Cream Base) | 1 | None | 0.15 | 0.15 |
| Formulation A | 1 | Propylene Glycol | 0.45 | 0.45 |
| Formulation B | 1 | Oleic Acid | 0.78 | 0.78 |
| Formulation C | 1 | Terpene Blend | 0.62 | 0.62 |
Table 2: Comparison of Different Nanocarrier Systems for TAPS Delivery
| Formulation Type | TAPS Concentration (%) | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Cumulative Amount Permeated after 24h (µg/cm²) |
| Simple Cream Base | 1 | N/A | N/A | 3.6 |
| Liposomes | 1 | 150 ± 20 | 85 ± 5 | 12.8 |
| Nanoemulsion (o/w) | 1 | 120 ± 15 | 92 ± 4 | 18.5 |
Experimental Protocols
Protocol 1: Preparation of TAPS-Loaded Liposomes by Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve TAPS and lipids (e.g., phosphatidylcholine and cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.[14]
-
Dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by vortexing or mechanical shaking. The hydration temperature should be maintained above the phase transition temperature of the lipids.[14] This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator or in a bath sonicator.[3]
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[3]
-
Protocol 2: Preparation of TAPS-Loaded o/w Nanoemulsion by High-Pressure Homogenization
-
Preparation of Oil and Aqueous Phases:
-
Formation of Coarse Emulsion:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) with a mechanical stirrer to form a coarse emulsion.[11]
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).[13]
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Franz Cell Setup:
-
Set up vertical Franz diffusion cells with a known diffusion area.[9]
-
Fill the receptor chamber with an appropriate receptor fluid (e.g., PBS with 30% ethanol for TAPS) and ensure no air bubbles are trapped beneath the membrane.[9]
-
Maintain the temperature of the receptor fluid at 32°C using a circulating water bath.[9]
-
-
Membrane Preparation and Mounting:
-
Use excised human or porcine skin. Remove subcutaneous fat and cut the skin to the appropriate size.
-
Mount the skin on the Franz cell with the stratum corneum facing the donor chamber.[9]
-
-
Sample Application and Sampling:
-
Apply a known amount of the TAPS formulation to the skin surface in the donor chamber.[9]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[16]
-
-
Sample Analysis:
-
Analyze the concentration of TAPS in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]
-
-
Data Analysis:
-
Plot the cumulative amount of TAPS permeated per unit area (µg/cm²) against time.
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of TAPS in the donor formulation.
-
Visualizations
Caption: Logical workflow for overcoming poor TAPS skin penetration.
Caption: Experimental workflow from formulation to permeation analysis.
References
- 1. Passive skin penetration enhancement and its quantification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. doylegroup.mit.edu [doylegroup.mit.edu]
- 7. wbcil.com [wbcil.com]
- 8. researchgate.net [researchgate.net]
- 9. alterlab.co.id [alterlab.co.id]
- 10. complexgenerics.org [complexgenerics.org]
- 11. mdpi.com [mdpi.com]
- 12. eijppr.com [eijppr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. 2.5. In Vitro Drug Release and Skin Permeation [bio-protocol.org]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Tetraacetylphytosphingosine (TAPS) Formulation Stability
Welcome to the technical support center for Tetraacetylphytosphingosine (TAPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the formulation and stability of TAPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAPS) and what are its primary characteristics?
A1: this compound (TAPS) is a fully acetylated derivative of phytosphingosine, a naturally occurring sphingolipid.[1] In its pure form, it is a white, crystalline powder.[1] It is soluble in organic solvents such as ethanol but is insoluble in water.[1] TAPS is known for its good stability as a raw material and serves as a crucial precursor for the synthesis of ceramides.[1][2] It also exhibits antioxidant, moisturizing, and skin barrier-repairing properties.[1]
Q2: What are the primary stability concerns when formulating with TAPS?
A2: The primary stability concern for TAPS in formulations, particularly in aqueous systems like emulsions, is the hydrolysis of its four acetyl groups. This degradation can be influenced by pH, temperature, and the presence of certain enzymes or incompatible ingredients. The hydrolysis would result in the formation of tri-, di-, and mono-acetylated phytosphingosine, and ultimately phytosphingosine itself. This can alter the efficacy and sensory properties of the final product.
Q3: How does pH affect the stability of TAPS in a formulation?
A3: While specific data on TAPS is limited, the stability of acetylated compounds is generally pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of ester bonds, such as the acetyl groups in TAPS.[3][4] It is crucial to conduct pH stability studies for your specific formulation to determine the optimal pH range for TAPS. A general recommendation is to maintain the formulation pH in the slightly acidic to neutral range (pH 5-7) to minimize hydrolysis.
Q4: Is TAPS sensitive to temperature?
A4: TAPS has a relatively low melting point of approximately 46°C and may exist as a semi-solid at room temperature.[5][6] In formulations, elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis of the acetyl groups. It is recommended to store TAPS-containing formulations at controlled room temperature and to assess their stability under accelerated temperature conditions (e.g., 40°C) during product development.[7]
Q5: Is TAPS light sensitive?
A5: While there is no specific data indicating significant photodegradation of TAPS, it is good practice to protect formulations from direct sunlight and UV radiation, as light can be a factor in the overall stability of cosmetic and pharmaceutical products. Photostability studies are recommended, especially for products packaged in transparent materials.
Q6: What are some potential ingredient incompatibilities with TAPS?
A6: TAPS is incompatible with strong oxidizing agents.[8] Additionally, care should be taken when formulating with ingredients that can create highly acidic or alkaline conditions, which could accelerate hydrolysis. The compatibility of TAPS with other ingredients should be evaluated on a case-by-case basis through formulation stability testing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in product texture (e.g., thinning, graininess) over time. | Hydrolysis of TAPS leading to the formation of less soluble degradation products. Phase separation in an emulsion. | 1. Verify pH: Check if the pH of the formulation has shifted over time. Adjust and buffer the formulation to maintain a stable pH, ideally between 5 and 7.2. Optimize Emulsifier System: The choice and concentration of emulsifiers can impact the stability of the emulsion and the active ingredient.[9][10][11][12] Experiment with different emulsifiers or combinations to improve emulsion stability.3. Storage Conditions: Ensure the product is stored at the recommended temperature. |
| Decrease in product efficacy. | Degradation of TAPS into less active forms. | 1. Quantitative Analysis: Use an analytical method like HPLC to quantify the amount of TAPS remaining in the formulation over time under different storage conditions.[5][6][13]2. Accelerated Stability Testing: Conduct stability studies at elevated temperatures (e.g., 40°C) to predict long-term stability and identify potential degradation faster.[7] |
| Phase separation in an emulsion. | Poor emulsion stability, which can be exacerbated by changes in the formulation due to TAPS degradation or interaction with other ingredients. | 1. Droplet Size Analysis: Monitor the emulsion droplet size over time. An increase in droplet size can indicate instability.[14]2. Rheology Modifiers: Incorporate stabilizers or viscosity-enhancing agents to improve the physical stability of the emulsion. |
| Unexpected odor or color change. | Degradation of TAPS or interaction with other formulation components. | 1. Ingredient Review: Scrutinize all ingredients for potential interactions.2. Forced Degradation Studies: Perform forced degradation studies under stress conditions (high/low pH, high temperature, UV light, oxidation) to identify potential degradation products and their characteristics.[13][15] |
Experimental Protocols
Protocol 1: Stability Assessment of a TAPS Emulsion
Objective: To evaluate the physical and chemical stability of a TAPS-containing oil-in-water (O/W) emulsion under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare the O/W emulsion containing a specified concentration of TAPS. Package the emulsion in appropriate containers (e.g., glass jars with airtight seals).
-
Storage Conditions: Place the samples in stability chambers at the following conditions:
-
25°C / 60% RH (Real-time)
-
40°C / 75% RH (Accelerated)
-
5°C (Refrigerated)
-
Cycle of freeze-thaw (-10°C to 25°C)
-
-
Testing Timepoints: Analyze the samples at initial (time 0), 1, 2, and 3 months.
-
Physical Stability Assessment:
-
Visual Observation: Check for phase separation, color change, and odor change.
-
pH Measurement: Measure the pH of the emulsion.
-
Viscosity Measurement: Measure the viscosity using a viscometer.
-
Microscopic Examination: Observe the emulsion under a microscope to check for changes in droplet size and morphology.
-
-
Chemical Stability Assessment (TAPS Quantification):
-
Extraction: Develop and validate a method to extract TAPS from the emulsion matrix. This may involve solvent extraction followed by centrifugation or solid-phase extraction.
-
HPLC Analysis: Quantify the concentration of TAPS using a validated stability-indicating HPLC method with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Standard: Use a certified reference standard of TAPS for calibration.
-
-
Protocol 2: Forced Degradation Study of TAPS
Objective: To identify potential degradation products of TAPS under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of TAPS in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid TAPS at 80°C for 48 hours.
-
Photodegradation: Expose a solution of TAPS to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples using HPLC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Data Summary Tables
Table 1: Hypothetical Stability Data for a 1% TAPS Cream
| Parameter | Timepoint | 25°C / 60% RH | 40°C / 75% RH |
| Appearance | Initial | Homogeneous white cream | Homogeneous white cream |
| 3 Months | Homogeneous white cream | Slight yellowing | |
| pH | Initial | 6.0 | 6.0 |
| 3 Months | 5.8 | 5.2 | |
| Viscosity (cP) | Initial | 15000 | 15000 |
| 3 Months | 14500 | 12000 | |
| TAPS Assay (%) | Initial | 100 | 100 |
| 3 Months | 98.5 | 92.0 |
Table 2: Potential Degradation Products of TAPS from Forced Degradation
| Stress Condition | Potential Degradation Products |
| Acid/Base Hydrolysis | Triacetylphytosphingosine, Diacetylphytosphingosine, Monoacetylphytosphingosine, Phytosphingosine |
| Oxidation | Oxidized derivatives of the fatty acid chain |
| Thermal | To be determined |
| Photodegradation | To be determined |
Visualizations
TAPS Degradation Pathway
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]
- 6. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. biosynth.com [biosynth.com]
- 9. Effects of Emulsifier Type and Post-Treatment on Stability, Curcumin Protection, and Sterilization Ability of Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the emulsifier type on the physicochemical stability and in vitro digestibility of a lutein/zeaxanthin-enriched emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. fda.gov [fda.gov]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
Technical Support Center: Tetraacetylphytosphingosine (TAPS) HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC quantification of Tetraacetylphytosphingosine (TAPS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound (TAPS) for HPLC analysis?
A1: TAPS is soluble in ethanol at concentrations up to 25 mg/mL. For reversed-phase HPLC, it is recommended to dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase, such as methanol or acetonitrile, to ensure good peak shape.[1]
Q2: What type of HPLC column is suitable for TAPS analysis?
A2: A reversed-phase C18 column is a common choice for the analysis of sphingolipids and related compounds.[2][3] These columns separate analytes based on their hydrophobicity. Given the nonpolar nature of TAPS, a C18 stationary phase provides effective retention and separation.
Q3: What detection method is appropriate for TAPS quantification?
A3: TAPS does not possess a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection is typically performed at lower UV wavelengths, such as 210 nm or 215 nm.[4][5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors do not require the analyte to have a chromophore. For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is also a powerful option.[3]
Q4: How should I prepare a standard curve for TAPS quantification?
A4: A standard curve should be prepared by making serial dilutions of a TAPS standard of known concentration in the mobile phase or a compatible solvent.[6] The concentration range should bracket the expected concentration of TAPS in your samples. A minimum of five concentration points is recommended to establish linearity.
Q5: What are the key parameters to monitor for system suitability in TAPS HPLC analysis?
A5: Key system suitability parameters include retention time reproducibility (typically <2% RSD), peak area precision (<2% RSD for replicate injections), peak asymmetry or tailing factor (ideally between 0.9 and 1.5), and theoretical plates or column efficiency.[7] These parameters ensure that the chromatographic system is performing adequately for the analysis.
Troubleshooting Guides
Issue 1: Peak Tailing or Asymmetrical Peaks
Peak tailing is a common issue in HPLC and can affect the accuracy of integration and quantification.[7]
Possible Causes and Solutions
| Cause | Solution |
| Secondary Interactions with Residual Silanols | TAPS, having polar functional groups, can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to tailing.[8] To mitigate this, consider using a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress the ionization of silanols and reduce these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion.[9] Prepare a more dilute sample and re-inject. If the peak shape improves, column overload was the likely cause. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, or the stationary phase can degrade over time, leading to poor peak shape.[9] First, try flushing the column with a strong solvent. If this does not resolve the issue, replacing the guard column or the analytical column may be necessary. |
| Extra-column Effects | Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[11] Ensure that all connections are made correctly with minimal tubing length. |
Issue 2: Poor Resolution or Co-eluting Peaks
Inadequate separation between the TAPS peak and other components in the sample matrix can compromise quantification.
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase are critical for achieving good resolution.[12] If resolution is poor, adjust the mobile phase composition. A shallower gradient can also improve the separation of closely eluting peaks.[13] |
| Inadequate Column Efficiency | A worn-out or contaminated column will have reduced efficiency, leading to broader peaks and decreased resolution. Check the column's performance with a standard. If the efficiency is low, it may be time to replace the column. |
| Inappropriate Flow Rate | The flow rate affects both the analysis time and the resolution. A lower flow rate generally provides better resolution but increases the run time. Optimize the flow rate to achieve a balance between resolution and analysis speed. |
| Matrix Interference | Complex sample matrices can contain compounds that co-elute with TAPS.[14] Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[14] |
Issue 3: Low Sensitivity or Small Peak Area
A weak signal for the TAPS peak can lead to inaccurate quantification, especially for samples with low concentrations.
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Detection Wavelength | If using a UV detector, ensure it is set to a wavelength where TAPS has sufficient absorbance (e.g., 210-215 nm).[4][5] |
| Sample Degradation | TAPS may be unstable under certain conditions. Ensure proper sample storage and handling.[15] Prepare fresh standards and samples to rule out degradation. |
| Low Injection Volume or Concentration | The peak area is directly proportional to the amount of analyte injected. If the signal is too low, consider increasing the injection volume (without causing overload) or concentrating the sample.[16] |
| Detector Malfunction | A deteriorating detector lamp or a contaminated flow cell can lead to a decrease in sensitivity.[17] Check the detector's performance and perform maintenance as needed. |
| Mobile Phase Contamination | Impurities in the mobile phase can cause a high baseline and reduce the signal-to-noise ratio. Use high-purity (HPLC-grade) solvents and freshly prepared mobile phases. |
Issue 4: Retention Time Variability
Inconsistent retention times can make peak identification difficult and affect the reliability of the quantification.
Possible Causes and Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition can lead to shifts in retention time.[17] Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly. |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of the separation, which can cause retention time to vary.[18] Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction or Leaks | An inconsistent flow rate due to pump issues or leaks in the system will cause retention times to drift.[17] Check the pump for pressure fluctuations and inspect the system for any leaks. |
| Column Equilibration | Insufficient column equilibration between runs, especially in gradient elution, can lead to retention time shifts in the initial injections of a sequence.[19] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Representative HPLC Method for TAPS Quantification
This is a representative method and may require optimization for specific sample matrices and HPLC systems.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 70% B, 2-15 min: 70-95% B, 15-18 min: 95% B, 18-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh a known amount of TAPS standard and dissolve it in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).
-
Sample Extraction: For samples in a complex matrix (e.g., cosmetic formulation), perform a liquid-liquid extraction or solid-phase extraction.
-
Liquid-Liquid Extraction (LLE): Disperse the sample in a suitable solvent system (e.g., chloroform/methanol/water) to extract the lipid-soluble components. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak solvent to remove polar impurities, and then elute TAPS with a stronger solvent like methanol or acetonitrile.[14]
-
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[20]
Visualizations
Caption: A general workflow for the HPLC quantification of TAPS.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. jocpr.com [jocpr.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. bvchroma.com [bvchroma.com]
- 11. files.mtstatic.com [files.mtstatic.com]
- 12. veeprho.com [veeprho.com]
- 13. mastelf.com [mastelf.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. nacalai.com [nacalai.com]
Technical Support Center: Tetraacetylphytosphingosine (TAPS) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of Tetraacetylphytosphingosine (TAPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAPS) and why is it important?
A1: this compound (TAPS) is a fully acetylated precursor of phytosphingosine, a vital component of ceramides found in the skin's stratum corneum.[1][2] TAPS itself is noted for its good solubility and stability, making it a valuable ingredient in cosmetics and skincare products for its moisturizing, anti-aging, and skin barrier-repairing properties.[1][3] Its primary industrial value lies in its role as a stable intermediate that can be readily converted to phytosphingosine and subsequently to various ceramides.[1][4]
Q2: What is the most common method for producing TAPS on a larger scale?
A2: The primary and most industrially viable method for obtaining TAPS is through fermentation, utilizing the non-conventional yeast Wickerhamomyces ciferrii (also known by its former names Pichia ciferrii or Hansenula ciferrii).[1][4] This yeast is unique in its natural ability to secrete TAPS.[1] Chemical synthesis is less favored due to the potential for high byproduct formation, making the fermentation route a more sustainable and "green" approach.[1]
Q3: What are the main challenges in scaling up TAPS production via fermentation?
A3: Scaling up TAPS production presents several challenges, including:
-
Process Optimization and Reproducibility: Ensuring that fermentation conditions optimized at the lab scale (e.g., temperature, pH, aeration, nutrient feeding) translate effectively to larger bioreactors to maintain yield and product quality.[5]
-
Genetic Stability of Production Strains: High-yielding mutant or genetically engineered strains must remain stable over multiple generations during continuous or fed-batch fermentation processes.
-
Downstream Purification: Efficiently separating and purifying TAPS from the fermentation broth, which contains various other metabolites and cell debris, can be complex.[6][7]
-
Cost Control: Managing the costs of raw materials, energy consumption, and downstream processing is crucial for the economic feasibility of large-scale production.[5][8]
-
Byproduct Formation: The production of related sphingoid bases, such as triacetylated forms, can complicate purification and reduce the final yield of TAPS.[4][9]
Troubleshooting Guides
Low TAPS Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Verify and optimize temperature (typically around 28-30°C) and pH.[10][11] - Ensure adequate aeration and agitation rates, as these can differ between lab-scale and large-scale reactors. - Optimize the carbon-to-nitrogen (C/N) ratio in the fermentation medium.[10] |
| Inefficient Precursor Supply | - Ensure sufficient availability of precursors like L-serine and palmitoyl-CoA.[4][9] - Consider metabolic engineering strategies to increase the flux towards these precursors.[9] |
| Genetic Instability of Strain | - Re-sequence key genes in your production strain to check for reversions or off-target mutations. - Prepare fresh inoculums from master cell banks for each fermentation run. |
| Feedback Inhibition | - Investigate if high concentrations of TAPS or other metabolites are inhibiting the biosynthetic pathway. - Fed-batch fermentation strategies can help maintain optimal concentrations of substrates and products.[10] |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Formation of Triacetylated Byproducts | - Overexpression of the acetyltransferase Atf2p, which is involved in the final acetylation step, may help drive the reaction to completion.[12] - Knockdown or deletion of genes involved in competing pathways can also improve purity.[9] |
| Ineffective Downstream Purification | - Optimize the extraction solvent and conditions for TAPS recovery from the fermentation broth. - Employ multi-step chromatographic purification to separate TAPS from structurally similar byproducts.[6] - Consider crystallization as a final polishing step. |
| Contamination | - Ensure sterile conditions throughout the fermentation process to prevent the growth of contaminating microorganisms that may produce interfering compounds. |
Quantitative Data Summary
Table 1: TAPS Production Titers in Various Engineered Yeast Strains
| Yeast Strain | Genetic Modifications | Fermentation Scale/Type | TAPS Titer (g/L) | Reference |
| Yarrowia lipolytica CE3 (LCB4 deletion) | Co-expression of W. ciferrii Sli1p and Atf2p, deletion of LCB4 | 5-L fed-batch | 0.65 | [10] |
| Pichia ciferrii (Engineered) | Overexpression of Lcb1, Lcb2; deletion of ORM12 and PcLCB4 | Not specified | ~2.0 | [4][9] |
| Wickerhamomyces ciferrii M40 (Mutant) | EMS-induced mutagenesis | Large-scale cultivation with molasses | 5.114 (TAPS and derivatives) | [4] |
| Wickerhamomyces ciferrii 736 (Mutant) | γ-ray irradiation | Fed-batch fermentation | 17.7 | [4] |
| Wickerhamomyces ciferrii (Engineered) | Overexpression of LCB1, LCB2, SYR2; deletion of LCB4 | High cell density fermentation | 20.0 | [2] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Wickerhamomyces ciferrii for TAPS Production
This protocol is a representative methodology based on common practices for enhancing TAPS production.
-
Inoculum Preparation:
-
Inoculate a single colony of the W. ciferrii production strain into a 50 mL seed culture medium (e.g., YPD).
-
Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours.
-
-
Bioreactor Setup:
-
Prepare the main fermentation medium in a sterilized bioreactor (e.g., 5-L scale). A typical medium contains a carbon source (e.g., glycerol or glucose), a nitrogen source, yeast extract, and essential minerals.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).
-
Maintain the temperature at 28-30°C and control the pH at a setpoint (e.g., 5.5) using an automated addition of an acid/base solution (e.g., NaOH).
-
Control the DO level by adjusting the agitation speed and airflow rate.
-
After the initial batch phase (consumption of the initial carbon source), initiate the fed-batch phase by continuously or intermittently feeding a concentrated solution of the carbon source (e.g., glycerol or olive oil).[10]
-
-
Sampling and Analysis:
-
Periodically draw samples to measure cell density (OD600), substrate concentration, and TAPS titer using HPLC.
-
-
Harvesting:
-
Once the TAPS production plateaus or declines, harvest the fermentation broth.
-
Separate the cells from the supernatant by centrifugation or microfiltration. The secreted TAPS will be in the supernatant.
-
Protocol 2: Extraction and Quantification of TAPS
-
Extraction:
-
Take a known volume of the fermentation supernatant.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude TAPS extract.
-
-
Quantification by HPLC:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a suitable detector (e.g., UV or RI).
-
The mobile phase can consist of a gradient of acetonitrile and water.
-
Quantify the TAPS concentration by comparing the peak area to a standard curve prepared with purified TAPS.
-
Visualizations
Caption: TAPS biosynthetic pathway in Wickerhamomyces ciferrii.
Caption: General workflow for TAPS production and purification.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aosennewmaterial.com [aosennewmaterial.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techno-economic feasibility of large-scale production of bio-based polymers in Europe [publica.fraunhofer.de]
- 9. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Yarrowia lipolytica for de novo production of tetraacetyl phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Anti-inflammatory Properties: N-acetylphytosphingosine vs. TAPS
A comprehensive review of available scientific literature reveals that N-acetylphytosphingosine possesses well-documented anti-inflammatory effects, whereas N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS) is a commonly used biological buffer with no evidence of anti-inflammatory activity. Therefore, a direct comparison of their anti-inflammatory efficacy is not feasible. This guide will focus on the anti-inflammatory profile of N-acetylphytosphingosine and its closely related precursor, phytosphingosine.
N-acetylphytosphingosine (NAPS) and its parent compound, phytosphingosine (PHS), are bioactive sphingolipids that play a role in maintaining the skin barrier and have demonstrated significant anti-inflammatory properties.[1][2] These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, making them subjects of interest in dermatological and therapeutic research.
Mechanism of Action: N-acetylphytosphingosine and Phytosphingosine
The anti-inflammatory effects of NAPS and PHS are primarily attributed to their ability to suppress pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Inhibition of NF-κB Pathway:
The NF-κB pathway is a central regulator of inflammation. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50 subunits) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Phytosphingosine has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[3]
Modulation of MAPK Pathway:
The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical signaling route in inflammation. PHS has been observed to inhibit the phosphorylation of these key MAPK proteins, thus impeding the downstream signaling that leads to the production of inflammatory mediators.[2][3]
By inhibiting these pathways, NAPS and PHS effectively reduce the expression and secretion of various pro-inflammatory cytokines and enzymes, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)[3]
-
Interleukin-8 (IL-8)[3]
-
Inducible Nitric Oxide Synthase (iNOS)
The following diagram illustrates the inhibitory effects of phytosphingosine on the NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Effects
Studies on phytosphingosine have provided quantitative data on its ability to reduce the production of key inflammatory mediators in cell-based assays. The following table summarizes the inhibitory effects of PHS on LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.
| Inflammatory Mediator | Concentration of PHS (µg/mL) | % Inhibition (compared to LPS control) |
| IL-6 | 5 | > 50% |
| IL-27 | 5 | ~ 40% |
| I-TAC | 5 | ~ 35% |
| MCP-5 | 5 | ~ 30% |
| Data derived from densitometric analysis of cytokine array experiments.[4] |
Experimental Protocols
The investigation of the anti-inflammatory effects of N-acetylphytosphingosine and phytosphingosine typically involves in vitro cell culture models, such as murine macrophages (e.g., RAW 264.7) or human keratinocytes (e.g., HaCaT), stimulated with an inflammatory agent like LPS or TNF-α/IFN-γ.[3]
General Experimental Workflow:
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of a test compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of N-acetylphytosphingosine for a specified time, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[3]
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the collected supernatants, incubating with a detection antibody, adding a substrate, and measuring the absorbance at a specific wavelength (e.g., 450 nm).[3]
-
Data Analysis: Calculate the concentration of cytokines in the samples based on a standard curve generated from known concentrations of the recombinant cytokine.
Western Blot for Protein Expression Analysis (e.g., NF-κB and MAPK pathways):
-
Cell Lysis: After cell treatment as described above, wash the cells with cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Lowry assay).[3]
-
SDS-PAGE and Transfer: Separate the protein lysates (e.g., 30 µg per lane) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[3]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
N-acetylphytosphingosine and its precursor, phytosphingosine, are promising anti-inflammatory agents that exert their effects through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. In contrast, TAPS is a well-established biological buffer with no known anti-inflammatory properties. For researchers and drug development professionals, N-acetylphytosphingosine represents a viable candidate for further investigation in the context of inflammatory skin conditions and other inflammatory disorders.
References
Tetraacetylphytosphingosine vs. Other Ceramides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tetraacetylphytosphingosine (TAPS) against other commonly used ceramides, namely Ceramide NP, Ceramide AP, and Ceramide EOP. The information presented is supported by available experimental data to aid in research and development decisions within the dermatology and cosmetic science fields.
Overview of Ceramides and this compound
Ceramides are a class of lipid molecules that are integral components of the skin's outermost layer, the stratum corneum. They play a critical role in maintaining the skin's barrier function, preventing excessive water loss, and protecting against environmental insults.[1][2][3][4][5][6] Ceramide NP, AP, and EOP are among the most well-researched ceramides used in skincare and dermatological formulations.
This compound (TAPS) is an acetylated derivative of phytosphingosine, a precursor to naturally occurring ceramides in the skin.[7] TAPS is recognized for its potential to stimulate the synthesis of glucosylceramide, a precursor to ceramides, thereby helping to strengthen the skin barrier. It is also suggested to possess anti-inflammatory and antioxidant properties.[8]
Comparative Efficacy Data
While direct head-to-head clinical trials comparing TAPS with other ceramides are limited in publicly available literature, this section summarizes the reported efficacy of each compound from various studies.
Table 1: Functional Comparison
| Feature | This compound (TAPS) | Ceramide NP | Ceramide AP | Ceramide EOP |
| Primary Function | Stimulates glucosylceramide synthesis, precursor to ceramides, anti-inflammatory.[8] | Strengthens skin barrier, improves hydration, reduces TEWL.[1][9][10] | Moisturizing, helps restore damaged skin structure. | Crucial for the structural integrity and reconstruction of the lipid bilayer.[11] |
| Key Benefits | Enhances skin's natural ceramide production, potential to reduce dark circles.[8] | Significant moisture retention, reduces skin sensitivity.[1][9] | Improves skin elasticity and provides mild exfoliation. | Binds the lipid layers of the stratum corneum together, essential for barrier integrity.[11] |
| Best Suited For | Formulations aiming to boost endogenous ceramide production and provide anti-inflammatory benefits. | Dry, sensitive, and compromised skin conditions like eczema.[9] | Dry and damaged skin and hair. | Very dry, aged, or inflamed skin. |
Table 2: Quantitative Performance Data (from separate studies)
| Performance Metric | This compound (TAPS) | Ceramide NP | Ceramide AP | Ceramide EOP |
| Transepidermal Water Loss (TEWL) Reduction | Data not available in searched literature. | A cream containing Ceramide NP showed a ~25% reduction in TEWL 2 hours post-application.[12] Another study reported a 13.42% decrease in TEWL after 28 days of using a ceramide-containing cleanser.[13] | A study on a cream containing Ceramide AP (along with NP and EOP) showed a significant reduction in TEWL over 24 hours.[5] | A cream containing Ceramide EOP (along with NP and AP) demonstrated a significant reduction in TEWL over 24 hours.[5] |
| Skin Hydration Improvement | Data not available in searched literature. | A cream with Ceramide NP significantly increased skin hydration for up to 24 hours.[12] | Oral intake of a ceramide product (containing AP) significantly improved stratum corneum hydration over 12 weeks.[14] | A cream containing Ceramide EOP (along with NP and AP) significantly increased skin hydration for at least 24 hours.[5] |
| Stimulation of Ceramide Synthesis | Stimulates the in-vivo synthesis of glucosylceramide.[8] | Does not directly stimulate synthesis; functions by topical supplementation. | Does not directly stimulate synthesis; functions by topical supplementation. | Does not directly stimulate synthesis; functions by topical supplementation. |
Note: The quantitative data presented is from different studies and not from direct comparative experiments. Therefore, these values should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The efficacy of these molecules is rooted in their interaction with the skin's biological pathways.
Caption: Putative mechanisms of TAPS and direct-application ceramides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ceramide efficacy.
Protocol 1: In-Vivo Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical product on the skin barrier function by measuring the rate of water evaporation from the skin surface.
Materials:
-
Tewameter® (or other open-chamber evaporimeter)
-
Test product (e.g., cream containing TAPS or other ceramides)
-
Control product (placebo cream)
-
Climate-controlled room (20-22°C, 40-60% humidity)
-
Volunteer subjects with healthy, intact skin on the forearms
Procedure:
-
Acclimatization: Subjects rest in the climate-controlled room for at least 20-30 minutes before measurements to allow their skin to equilibrate with the environment.
-
Baseline Measurement: A baseline TEWL reading is taken from designated test sites on the volar forearm. The probe of the Tewameter® is held perpendicular to the skin surface without excessive pressure.
-
Product Application: A standardized amount of the test product and control product are applied to their respective, randomized test sites.
-
Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 2, 4, 6, and 24 hours) after product application.[12]
-
Data Analysis: The percentage change in TEWL from baseline is calculated for each test site at each time point. Statistical analysis is performed to compare the effects of the test product against the control.
Protocol 2: In-Vitro Glucosylceramide Synthase (GCS) Activity Assay
Objective: To determine if a test compound (e.g., TAPS) can stimulate the activity of the enzyme glucosylceramide synthase in skin cells.
Materials:
-
Cultured human keratinocytes or fibroblasts
-
Cell culture medium and supplements
-
Test compound (TAPS) dissolved in a suitable vehicle
-
Vehicle control
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reagents for lipid extraction (e.g., chloroform/methanol)
Procedure:
-
Cell Culture: Human keratinocytes are cultured to a suitable confluency in multi-well plates.
-
Treatment: The cells are treated with various concentrations of the test compound (TAPS) or the vehicle control for a specified period (e.g., 24 hours).
-
Substrate Addition: A fluorescently labeled ceramide substrate is added to the cell culture medium and incubated for a shorter period (e.g., 1-2 hours) to allow for enzymatic conversion.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.
-
HPLC Analysis: The extracted lipids are separated by HPLC, and the fluorescently labeled glucosylceramide product is quantified using a fluorescence detector.
-
Data Analysis: The amount of fluorescent glucosylceramide produced in the TAPS-treated cells is compared to the amount produced in the control cells to determine the effect of TAPS on GCS activity.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a skin barrier-enhancing ingredient and the logical relationship of its effects.
Caption: A typical workflow for evaluating a new skincare ingredient.
Caption: Logical flow from ingredient application to clinical outcomes.
Conclusion
Both this compound and ceramides (NP, AP, EOP) contribute significantly to the maintenance and restoration of the skin barrier. Ceramides NP, AP, and EOP act by directly replenishing the lipid matrix of the stratum corneum. In contrast, TAPS offers a different approach by potentially stimulating the skin's own ceramide production pathways.
The choice between these ingredients will depend on the specific goals of the formulation. For immediate barrier repair and hydration, a combination of ceramides NP, AP, and EOP is a well-established strategy. TAPS may be particularly valuable in formulations designed for long-term barrier health and for its added anti-inflammatory benefits. Further direct comparative studies are warranted to elucidate the relative potency and specific advantages of TAPS versus individual or combinations of ceramides.
References
- 1. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 4. Ceramides and Skin Health: New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigation of the Skin Barrier Restoring Effects of a Cream and Lotion Containing Ceramides in a Multi-vesicular Emulsion in People with Dry, Eczema-Prone, Skin: The RESTORE Study Phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. ulprospector.com [ulprospector.com]
- 9. grandingredients.com [grandingredients.com]
- 10. A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide EOP (Explained + Products) [incidecoder.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Activity of TAPS In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-angiogenic activity of Tetraacetyl-phytosphingosine (TAPS), a sphingolipid metabolite, in in vivo settings. Due to the limited availability of public in vivo data for TAPS, this document outlines a series of recommended experimental protocols and data presentation formats. To illustrate these methodologies, comparative data for a well-established anti-angiogenic agent, Bevacizumab, is included where appropriate. This guide is intended to serve as a roadmap for researchers seeking to rigorously evaluate the anti-angiogenic potential of TAPS and similar compounds.
Understanding the Anti-Angiogenic Mechanism of TAPS
In vitro studies have shown that TAPS exerts its anti-angiogenic effects by inhibiting key processes in endothelial cells.[1] TAPS has been demonstrated to decrease Vascular Endothelial Growth Factor (VEGF)-induced chemotactic migration and capillary-like tube formation.[1] The proposed mechanism of action involves the suppression of VEGF-induced phosphorylation of p42/44 extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as the inhibition of intracellular calcium increase.[1]
Signaling Pathway of TAPS Action
Caption: Proposed mechanism of TAPS anti-angiogenic activity.
Recommended In Vivo Models for Validation
To comprehensively validate the anti-angiogenic activity of TAPS, a multi-model approach is recommended. The following are widely accepted in vivo assays for evaluating anti-angiogenic compounds.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in vivo. It is a relatively rapid and cost-effective method to assess the effect of a compound on the formation of new blood vessels.
Experimental Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is made in the shell to expose the CAM.
-
Carrier Application: A carrier substance (e.g., a sterile filter paper disc or a methylcellulose pellet) saturated with a known concentration of TAPS is placed on the CAM. A vehicle control (e.g., PBS or DMSO) and a positive control (e.g., VEGF) should be used.
-
Incubation and Observation: The eggs are re-sealed and incubated for an additional 48-72 hours. The area around the carrier is then observed and photographed.
-
Quantification: The number and length of blood vessels growing towards the carrier are quantified. This can be done manually using image analysis software or with automated analysis programs.
Matrigel Plug Assay
This assay assesses the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.
Experimental Protocol:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. TAPS, a pro-angiogenic factor (e.g., bFGF or VEGF), and heparin are mixed with the liquid Matrigel.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of mice (e.g., C57BL/6 or immunodeficient mice). The Matrigel will form a solid plug at body temperature.
-
Treatment: Animals can be treated systemically with TAPS or a vehicle control.
-
Plug Excision: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Analysis: The plugs are processed for histological analysis. The extent of vascularization is quantified by measuring hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers such as CD31.
Tumor Xenograft Model
This is a clinically relevant model to evaluate the effect of an anti-angiogenic agent on tumor growth and the tumor vasculature.
Experimental Protocol:
-
Tumor Cell Implantation: Human tumor cells (e.g., from a glioblastoma or colon cancer cell line) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TAPS is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised. Tumors are weighed and processed for immunohistochemical analysis of microvessel density (MVD) using endothelial cell markers (e.g., CD31 or von Willebrand factor).
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of TAPS.
Data Presentation and Comparison
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables populated with hypothetical data for TAPS and known data for Bevacizumab for illustrative purposes.
Table 1: Comparative Efficacy in the Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µ g/plug ) | Microvessel Density (vessels/mm²) |
| Vehicle Control | 15.2 ± 2.1 | 125 ± 15 |
| TAPS (10 mg/kg) | Expected Decrease | Expected Decrease |
| TAPS (30 mg/kg) | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| Bevacizumab (5 mg/kg) | 8.1 ± 1.5 | 62 ± 8 |
Table 2: Comparative Efficacy in a Tumor Xenograft Model (e.g., HT-29 Colon Cancer)
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) |
| Vehicle Control | 1500 ± 250 | - | 85 ± 10 |
| TAPS (30 mg/kg) | Expected Decrease | Calculated from Control | Expected Decrease |
| Bevacizumab (10 mg/kg) | 750 ± 150 | 50% | 40 ± 7 |
Conclusion
While in vitro data suggests that TAPS has anti-angiogenic potential, rigorous in vivo validation is crucial for its further development as a therapeutic agent.[1] The experimental framework provided in this guide, utilizing the CAM assay, Matrigel plug assay, and tumor xenograft models, offers a robust strategy for characterizing the anti-angiogenic activity of TAPS. The inclusion of a well-established anti-angiogenic agent like Bevacizumab as a comparator will provide a critical benchmark for evaluating the potency and potential clinical relevance of TAPS. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of clear, comparable, and interpretable results, facilitating informed decisions in the drug development process.
References
Head-to-head comparison of TAPS and phytosphingosine on MAPK signaling
Published: November 07, 2025
In the landscape of cellular signaling research, the choice of reagents is critical. While some compounds are selected for their bioactive properties, others are chosen for their inertness to ensure experimental stability. This guide provides a head-to-head comparison of two compounds from these distinct categories: Phytosphingosine (PHS) , a bioactive sphingolipid known to modulate cell signaling, and TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid), a widely used biological buffer. Their respective impacts on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway are examined.
This comparison serves to clarify the role of PHS as an active modulator of the MAPK cascade and to confirm the role of TAPS as a stable buffering agent with no documented direct effects on this pathway, making it a suitable component for experimental systems studying signaling events.
Overview of MAPK Signaling Modulators
Phytosphingosine (PHS) is a naturally occurring sphingolipid that acts as a crucial component of the skin barrier and functions as a signaling molecule.[1] Research has demonstrated its significant anti-inflammatory properties, which are mediated, in part, through its influence on the MAPK signaling cascade.[1][2] Specifically, PHS has been shown to inhibit the activation of key kinases in this pathway, including p38, ERK, and JNK, in response to inflammatory stimuli like lipopolysaccharides (LPS).[1]
TAPS is a zwitterionic buffer developed by "Good et al." and is a member of the Tris buffer family.[3] Its primary function is to maintain a stable pH in biological and biochemical assays, typically within a range of 7.7 to 9.1.[3] It is selected for its chemical stability and lack of interference with biological processes, serving as an environmental constant rather than an experimental variable.[4][5] Current literature does not indicate any direct modulatory effect of TAPS on MAPK signaling.
Quantitative Data Summary
The following table summarizes the observed effects of Phytosphingosine on key components of the MAPK pathway upon stimulation with LPS in RAW 264.7 macrophages. Data for TAPS is listed as not applicable, as it is not used as a bioactive agent in this context.
| Parameter | Phytosphingosine (PHS) Effect | TAPS Effect | Reference |
| p-p38 Phosphorylation | Dose-dependent inhibition of LPS-induced phosphorylation. | Not Applicable (Inert Buffer) | [1][6] |
| p-ERK Phosphorylation | Dose-dependent inhibition of LPS-induced phosphorylation. | Not Applicable (Inert Buffer) | [1][6] |
| p-JNK Phosphorylation | Dose-dependent inhibition of LPS-induced phosphorylation. | Not Applicable (Inert Buffer) | [1][6] |
Signaling Pathway Diagrams
The diagrams below illustrate the canonical MAPK signaling pathway and a typical experimental workflow for assessing the impact of a test compound.
Experimental Protocols
The following is a representative protocol for assessing the effects of a compound on MAPK signaling, based on methodologies described in studies of Phytosphingosine.[2][6]
Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in 6-well plates at a density of 1 x 10⁶ cells/well and stabilize for 24 hours.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat cells with various concentrations of Phytosphingosine (e.g., 1, 2.5, 5 µg/ml) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/ml of Lipopolysaccharide (LPS) for 30 minutes to induce MAPK activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Electrophoresis and Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK).
-
To ensure equal protein loading, also probe separate blots or strip and re-probe the same blot with antibodies against the total forms of each MAPK protein and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or the loading control.
-
Conclusion
The comparison between TAPS and Phytosphingosine in the context of MAPK signaling is one of function versus form.
-
Phytosphingosine is a bioactive lipid that actively and demonstrably inhibits the phosphorylation of key MAPK pathway components (p38, ERK, JNK), positioning it as a tool for studying anti-inflammatory mechanisms and a potential therapeutic agent.[1]
-
TAPS is a buffering agent designed for biochemical inertness.[3][4] Its value lies in its ability to provide a stable pH environment without interfering with the signaling pathways under investigation. There is no evidence to suggest it directly modulates MAPK signaling.
For researchers in drug development and cell signaling, this distinction is fundamental. Phytosphingosine should be considered an active experimental variable for modulating cellular responses, while TAPS is a reliable component of the experimental background, ensuring that observed effects are due to the substance under investigation and not fluctuations in pH.
References
- 1. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism [cellmolbiol.org]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic Acid [Good's buffer component for biological research] - 25g | Molecular Kinetics [molecularkinetics.com]
- 6. researchgate.net [researchgate.net]
Tetraacetylphytosphingosine vs. Phytosphingosine: A Comparative Efficacy Analysis
In the realm of advanced skincare and dermatological research, both Tetraacetylphytosphingosine (TAPS) and Phytosphingosine (PS) are recognized for their significant biological activities. While structurally related, with TAPS being an acetylated derivative of PS, their efficacy and mechanisms of action present distinct characteristics relevant to researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance based on available experimental data.
Summary of Biological Efficacy
The acetylation of phytosphingosine to form TAPS alters its physicochemical properties, which may influence its biological activity. TAPS is often utilized as a precursor in the biotechnological production of phytosphingosine, where it is later deacetylated. However, TAPS itself has demonstrated distinct bioactivities.
Quantitative Data on Biological Performance
The following tables summarize the available quantitative data for the distinct biological effects of this compound and Phytosphingosine.
Table 1: Anti-Angiogenic Effects of this compound
| Parameter | Test System | Concentration | Result |
| Inhibition of VEGF-induced chemotactic migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Marked decrease in migration[1] |
| Inhibition of VEGF-induced capillary-like tube formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Marked decrease in tube formation[1] |
| Inhibition of VEGF-induced MMP-2, uPA, and PAI-1 production | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Significant inhibition[1] |
Table 2: Anti-Inflammatory Effects of Phytosphingosine
| Parameter | Test System | Concentration | Result |
| Inhibition of TPA-induced PGE₂ production | Mononuclear leukocytes | 5 µM | 38% inhibition[2] |
| Inhibition of LPS-induced NO and PGE₂ production | RAW264.7 cells | Not specified | Suppression of production[3] |
| Reduction of TPA-induced epidermal thickness | Hairless mouse skin | Not specified | Thinner epidermis compared to TPA alone[2] |
Table 3: Antimicrobial Activity of Phytosphingosine
| Microorganism | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) |
| Propionibacterium acnes | 0.020% (for growth inhibition within 1 hr) | - |
| Candida albicans | 0.0012% (for growth inhibition within 1 hr) | 152 - 269 µg/mL |
| Gram-positive bacteria | - | 1 µg/mL to 1024 µg/mL[4] |
| Gram-negative bacteria | - | 8 µg/mL to 1024 µg/mL[4] |
| Escherichia coli | - | > 500 µg/mL[5] |
| Pseudomonas aeruginosa | - | > 500 µg/mL[5] |
Table 4: Skin Barrier Function Enhancement by Phytosphingosine
| Parameter | Test System | Concentration | Result |
| Increased cornified envelope production | Normal Human Epidermal Keratinocytes (NHEKs) | 5 µM | Approximately 1.8-fold increase[2] |
| Inhibition of DNA synthesis | Normal Human Epidermal Keratinocytes (NHEKs) | 5 µM | Inhibition to 20% of control[2] |
Signaling Pathways
Both this compound and Phytosphingosine have been shown to modulate key signaling pathways involved in cellular processes.
This compound (TAPS) is reported to exert its anti-angiogenic effects through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and by reducing intracellular calcium levels.[1]
References
- 1. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to TAPS Buffer for the Modern Laboratory
For researchers, scientists, and drug development professionals, maintaining precise pH control is paramount to the success of a vast array of experiments. N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, has emerged as a versatile zwitterionic buffer. This guide provides a detailed analysis of TAPS, its physicochemical properties, and its applications across various scientific disciplines, supported by experimental protocols and data visualizations.
Physicochemical Properties of TAPS Buffer
TAPS is a sulfonic acid-based buffer that belongs to the "Good's buffers" family, developed to be effective in the physiological pH range while exhibiting minimal interaction with biological macromolecules.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₆S | [1][3] |
| Molecular Weight | 243.28 g/mol | [1][3] |
| pKa (at 25°C) | 8.4 | [3][4] |
| Effective pH Range | 7.7 - 9.1 | [1][3][5] |
| Appearance | White crystalline powder | |
| Solubility in Water | Good | [6] |
Comparative Analysis with Other Common Buffers
The selection of an appropriate buffer is critical for experimental success. TAPS offers distinct advantages in specific applications compared to other commonly used buffers like Tris and HEPES.
| Buffer | pKa (at 25°C) | Effective pH Range | Key Characteristics & Applications |
| TAPS | 8.4 | 7.7 - 9.1 | Ideal for applications requiring a stable alkaline pH, such as capillary electrophoresis of DNA and certain enzyme assays.[1][5] Minimal interference with many biological molecules.[5][7] |
| Tris | 8.1 | 7.1 - 9.1 | Widely used for general biological applications. Can interfere with some enzyme assays and form complexes with certain metals. |
| HEPES | 7.5 | 6.8 - 8.2 | Optimal for maintaining physiological pH in cell culture applications. Less susceptible to temperature-induced pH shifts compared to Tris. |
Key Applications of TAPS Buffer
The unique properties of TAPS make it a valuable tool in a variety of molecular biology and biochemical research areas.
-
Capillary Electrophoresis: TAPS is frequently used as a buffer in the separation of DNA fragments. Its stable alkaline pH helps to maintain the negative charge of the DNA backbone, ensuring accurate and reproducible separation.[1][5]
-
Enzyme Assays: The zwitterionic nature of TAPS and its minimal interaction with proteins make it an excellent choice for studying enzyme kinetics and stability, particularly for enzymes that function in slightly alkaline conditions.[7] It can help protect the structural integrity of enzymes like lysozyme from denaturation.[7][8]
-
Cell Culture: While HEPES is more common for physiological pH, TAPS is utilized in specialized cell culture applications that require a more alkaline environment, such as the cultivation of certain dinoflagellates.[1]
-
Chromatography: TAPS is employed in planar chromatography for the separation of dyes.[1]
-
In Vitro Diagnostics: TAPS buffer is a crucial component in many in vitro diagnostic kits, including PCR-based assays. It provides a stable pH environment, which can enhance the sensitivity and specificity of the detection reactions.[6]
Experimental Protocols
Preparation of a 1 M TAPS Stock Solution
A concentrated stock solution of TAPS can be prepared and diluted to the desired final concentration for various applications.
Materials:
-
TAPS powder (MW: 243.28 g/mol )
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile storage bottles
Procedure:
-
Weigh out 243.28 g of TAPS powder.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with high-purity water.
-
The pH of this 1 M solution will be around 8.4. Adjust the pH to the desired value using concentrated HCl or NaOH if necessary for specific applications.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the stock solution at room temperature.[1]
General Protocol for Enzyme Activity Assay Using TAPS Buffer
This protocol provides a general framework for utilizing TAPS buffer in an enzyme assay. Specific concentrations and conditions will vary depending on the enzyme and substrate being studied.
Materials:
-
1 M TAPS stock solution, pH adjusted as required
-
Enzyme stock solution
-
Substrate stock solution
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare the working TAPS buffer by diluting the 1 M stock solution to the desired final concentration (e.g., 50 mM) in high-purity water.
-
Prepare the reaction mixture by adding the TAPS buffer, substrate, and any other necessary cofactors to a microplate well or cuvette.
-
Equilibrate the reaction mixture to the desired assay temperature.
-
Initiate the reaction by adding a small volume of the enzyme stock solution.
-
Immediately begin monitoring the reaction by measuring the change in absorbance (or other signal) over time.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for DNA Electrophoresis using TAPS Buffer
Caption: Workflow for DNA separation using TAPS buffer.
Signaling Pathway Example: pH Regulation in Cellular Processes
Caption: Intracellular pH regulation signaling.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. nbinno.com [nbinno.com]
- 4. TAPS (buffer) - Wikipedia [en.wikipedia.org]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. The friendly relationship between TAPS buffer and in vitro diagnostic kits - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Biological buffer TAPS: a powerful assistant for protecting the structural integrity of lysozyme bacteria [vacutaineradditives.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to the Cross-Validation of HPLC-UV and LC-MS for the Analysis of TAPS
In the realm of pharmaceutical and biological research, the accurate quantification of buffer components like N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS) is crucial for ensuring the stability and efficacy of drug formulations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques often employed for this purpose. A cross-validation study is essential to ensure consistency and reliability of data between these two methods, particularly when methods are transferred between laboratories or used interchangeably.
This guide provides a comparative overview of HPLC-UV and LC-MS for the analysis of TAPS, complete with detailed experimental protocols and a summary of key validation parameters.
Comparative Performance of HPLC-UV and LC-MS for TAPS Analysis
The choice between HPLC-UV and LC-MS for TAPS analysis depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity. The following table summarizes the typical performance characteristics of each method based on a hypothetical cross-validation study.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Range | 10 - 500 µg/mL | 0.1 - 100 µg/mL | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intra-day | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Inter-day | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 3 µg/mL | 0.03 µg/mL | - |
| Limit of Quantitation (LOQ) | 10 µg/mL | 0.1 µg/mL | - |
| Specificity | Baseline separation from excipients | No interference at the specific m/z transition | No interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of TAPS by HPLC-UV and LC-MS.
HPLC-UV Method
1. Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 60% B
-
5-5.5 min: 60% to 90% B
-
5.5-7 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve TAPS in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards ranging from 10 to 500 µg/mL by diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dilute the drug product with the 50:50 acetonitrile/water mixture to bring the TAPS concentration within the calibration range.
LC-MS/MS Method
1. Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method are used to ensure a valid comparison.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 242.1
-
Product Ion (Q2): m/z 150.0
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of TAPS as described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by diluting the stock solution with a 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dilute the drug product with the 50:50 acetonitrile/water mixture to bring the TAPS concentration within the calibration range.
Method Validation and Cross-Validation
Both the HPLC-UV and LC-MS methods should be individually validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
Cross-validation involves a direct comparison of the results obtained from the two methods.[4][5] This is typically done by analyzing a set of the same samples (at least 3 different concentrations) with both methods and evaluating the agreement of the results. The acceptance criteria for cross-validation should be pre-defined in a validation protocol.
Visualizing the Workflow and Method Relationship
To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the relationship between HPLC and mass spectrometry.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of Tetraacetylphytosphingosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Tetraacetylphytosphingosine, a substance that requires careful management due to its potential environmental and health hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is known to cause serious eye damage and is very toxic to aquatic life, with long-lasting effects[1]. Therefore, stringent precautions must be taken to avoid exposure and environmental contamination during its disposal.
Key Hazard Information:
| Hazard Class | GHS Code | Description |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage[1]. |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life[1]. |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize the risk of exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed waste disposal company. This ensures the complete destruction of the compound, mitigating its environmental impact.
-
Segregation and Collection:
-
Carefully collect waste this compound in a designated, properly labeled, and closed container.
-
Ensure the container is suitable for holding chemical waste and is clearly marked with the contents and associated hazards.
-
-
Solvent Mixture (to be performed by licensed professionals):
-
For incineration, the material should be dissolved or mixed with a combustible solvent. This process should be carried out in a well-ventilated area, preferably a fume hood, by trained personnel at a licensed waste disposal facility.
-
-
Incineration:
-
The mixture is then to be burned in a chemical incinerator equipped with an afterburner and an exhaust air scrubber to neutralize harmful combustion byproducts.
-
-
Environmental Protection:
-
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.
-
Prevent the substance from entering the soil, subsoil, or any surface water systems[2].
-
Any wastewater generated from cleaning contaminated surfaces should be collected and treated as hazardous waste[2].
-
Spill and Contamination Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the contaminated area.
-
Reporting: Report the spill to the laboratory safety officer and follow institutional protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guidelines for Tetraacetylphytosphingosine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Tetraacetylphytosphingosine (TAPS), a compound recognized for its potential in various research and development applications. Due to its specific hazard profile, strict adherence to the following protocols is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).[1]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410).[1]
Some sources also indicate that it is a combustible solid. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.
The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) form and in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against airborne particles and splashes that can cause serious eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of the powder. |
| Body Protection | A lab coat or chemical-resistant clothing. | To prevent skin exposure. |
Step-by-Step Handling Procedures
Preparation and Weighing of Solid this compound
-
Work Area Preparation: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation risk. Ensure the work surface is clean and uncluttered.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Avoid creating dust. If any powder becomes airborne, ensure the fume hood is functioning correctly.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Preparation of Solutions
-
Solvent Selection: Use an appropriate solvent as determined by your experimental protocol.
-
Dissolving: In a chemical fume hood, slowly add the weighed this compound to the solvent in a suitable container. Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Solid Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Disposal
-
Unused Solutions: Collect all unused solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain. This is to prevent contamination of waterways and harm to aquatic organisms.
-
Rinsate: When cleaning glassware or equipment that has been in contact with the compound, rinse with a small amount of an appropriate solvent and collect the rinsate in the designated hazardous liquid waste container.
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
